Zibotentan
Descripción
Propiedades
IUPAC Name |
N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4S/c1-12-10-21-17(19(23-12)28-2)25-30(26,27)15-4-3-9-20-16(15)13-5-7-14(8-6-13)18-24-22-11-29-18/h3-11H,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHHZXWJVIEFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870171 | |
| Record name | Zibotentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186497-07-4 | |
| Record name | Zibotentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186497-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zibotentan [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186497074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zibotentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zibotentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-methoxy-5-methyl-2-pyrazinyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-3-pyridinesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIBOTENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8054MM4902 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zibotentan's Mechanism of Action in Renal Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zibotentan, a highly selective endothelin-A (ET-A) receptor antagonist, is emerging as a promising therapeutic agent for chronic kidney disease (CKD). This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the context of renal pathophysiology. By elucidating its molecular targets and downstream signaling pathways, we aim to provide a comprehensive resource for researchers and drug development professionals in the field of nephrology.
The endothelin system, particularly the binding of endothelin-1 (ET-1) to the ET-A receptor, is a key driver of renal injury.[1][2] In various kidney diseases, including diabetic nephropathy, elevated ET-1 levels contribute to vasoconstriction, inflammation, fibrosis, and podocyte injury.[3][4] this compound's therapeutic potential lies in its ability to selectively block these detrimental effects mediated by the ET-A receptor.
Core Mechanism of Action: Selective ET-A Receptor Antagonism
This compound functions as a competitive antagonist of the endothelin-A (ET-A) receptor.[3] In renal physiology and pathophysiology, two primary endothelin receptor subtypes, ET-A and ET-B, play distinct roles. The ET-A receptor, predominantly located on vascular smooth muscle cells, mesangial cells, and podocytes, mediates vasoconstriction, cellular proliferation, hypertrophy, and the production of extracellular matrix. Conversely, the ET-B receptor is involved in vasodilation (via nitric oxide and prostacyclin release) and the clearance of circulating ET-1.
By selectively inhibiting the ET-A receptor, this compound is designed to counteract the pathological effects of ET-1 in the kidney while preserving the potentially beneficial functions of the ET-B receptor. This targeted approach is hypothesized to reduce the risk of certain side effects associated with non-selective endothelin receptor antagonists. The primary therapeutic outcomes of this compound's mechanism of action in renal disease include:
-
Reduction of Albuminuria: By mitigating glomerular injury and improving the function of the glomerular filtration barrier.
-
Improved Renal Hemodynamics: Through vasodilation of renal blood vessels, leading to enhanced renal blood flow.
-
Anti-inflammatory and Anti-fibrotic Effects: By inhibiting pro-inflammatory and pro-fibrotic signaling pathways within the kidney.
-
Reduction of Vascular Stiffness: Contributing to overall cardiovascular health, which is often compromised in patients with CKD.
Signaling Pathways Modulated by this compound
This compound's therapeutic effects are a consequence of its ability to modulate key intracellular signaling pathways that are aberrantly activated in renal disease. The following diagrams, generated using the DOT language, illustrate these pathways.
Pathophysiological ET-1 Signaling in Renal Cells
In pathological states, elevated endothelin-1 (ET-1) levels activate ET-A receptors on podocytes and mesangial cells, triggering downstream signaling cascades that contribute to renal damage.
References
- 1. Endothelin Receptor Antagonists in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Efficacy and safety of this compound and dapagliflozin in patients with chronic kidney disease: study design and baseline characteristics of the ZENITH-CKD trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of endothelin receptor antagonists on the progression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Zibotentan: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zibotentan (development code ZD4054) is a potent and specific antagonist of the endothelin-A (ET-A) receptor, a key mediator in various physiological and pathological processes, including vasoconstriction, cell proliferation, and inflammation.[1][2] Initially investigated as a treatment for hormone-refractory prostate cancer, this compound has more recently been explored in the context of chronic kidney disease (CKD).[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, compiling preclinical and clinical data, detailing experimental methodologies, and illustrating key pathways and workflows.
Mechanism of Action
This compound functions as a selective antagonist of the ET-A receptor.[1] The endothelin system comprises three peptides (ET-1, ET-2, and ET-3) and two primary receptor subtypes, ET-A and ET-B. The activation of the ET-A receptor by its primary ligand, ET-1, triggers a cascade of intracellular events that promote mitogenesis, angiogenesis, and cell survival, while inhibiting apoptosis. In the context of cancer, particularly prostate cancer, increased expression of the ET-A receptor is correlated with tumor progression and bone metastasis. By specifically blocking the ET-A receptor, this compound aims to inhibit these pro-tumorigenic signaling pathways. A key feature of this compound's mechanism is its high selectivity for the ET-A receptor with no significant activity at the ET-B receptor. This selectivity is considered advantageous as the ET-B receptor is involved in the clearance of circulating ET-1 and can mediate pro-apoptotic effects.
Signaling Pathway
The binding of endothelin-1 (ET-1) to the G-protein coupled ET-A receptor initiates a signaling cascade that influences cellular processes critical to cancer progression. This compound acts by competitively inhibiting this initial binding step.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Receptor Binding Affinity
| Parameter | Receptor | Value | Species | Reference |
| IC₅₀ | ET-A | 13 nM | Human | |
| IC₅₀ | ET-A | 21 nM | Human | |
| Kᵢ | ET-A | 13 nM | Human | |
| IC₅₀ | ET-B | >10 µM | Human |
Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Single 15 mg Oral Dose)
| Parameter | Value | Unit | Reference |
| Cₘₐₓ (Maximum Plasma Concentration) | Not specified | - | |
| Tₘₐₓ (Time to Cₘₐₓ) | 1 | hour | |
| AUC (Area Under the Curve) | Not specified | - | |
| t₁/₂ (Terminal Half-life) | Not specified | - |
Table 3: Effect of Hepatic and Renal Impairment on this compound Pharmacokinetics (Compared to Normal Function)
| Impairment Level | Change in AUC | Reference |
| Mild Hepatic | 40% increase | |
| Moderate Hepatic | 45% increase | |
| Severe Hepatic | 190% increase | |
| Mild Renal | 66% increase | |
| Moderate Renal | 89% increase | |
| Severe Renal | 117% increase |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These protocols are representative of the techniques used in the preclinical and clinical assessment of this compound.
Endothelin Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (IC₅₀ and Kᵢ) of this compound for the ET-A and ET-B receptors.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines engineered to overexpress human ET-A or ET-B receptors are isolated by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, a fixed concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., prostate or ovarian cancer cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound, with or without ET-1 stimulation, for a specified period (e.g., 24-72 hours).
-
MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
-
Detection: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The effect of this compound on cell proliferation is determined by comparing the absorbance of treated wells to control wells.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The treatment group receives this compound, typically administered orally or via intraperitoneal injection, at a defined dose and schedule (e.g., 10 mg/kg/day). The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).
-
Data Analysis: The anti-tumor efficacy of this compound is assessed by comparing the tumor growth rates and final tumor weights between the treated and control groups.
Clinical Development
This compound has undergone extensive clinical investigation, primarily in prostate cancer and more recently in chronic kidney disease.
Prostate Cancer
Multiple Phase II and Phase III clinical trials (the ENTHUSE program) evaluated this compound as a monotherapy and in combination with standard-of-care chemotherapy in patients with castration-resistant prostate cancer (CRPC). While some early trials showed a promising signal for improved overall survival, the later Phase III studies did not meet their primary endpoints for overall survival or progression-free survival. The most common adverse events observed were related to the mechanism of ET-A receptor antagonism and included peripheral edema, headache, and nasal congestion.
Chronic Kidney Disease
More recently, this compound has been investigated in combination with dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, for the treatment of chronic kidney disease (CKD) with high proteinuria. The Phase IIb ZENITH-CKD trial (NCT04724837) demonstrated that the combination of this compound and dapagliflozin resulted in a significant reduction in the urinary albumin-to-creatinine ratio (UACR) compared to dapagliflozin alone. These positive results have led to the initiation of a Phase III clinical program to further evaluate the efficacy and safety of this combination therapy in CKD.
Conclusion
This compound is a well-characterized, potent, and selective ET-A receptor antagonist with a clear mechanism of action. While its development for prostate cancer was halted due to a lack of efficacy in pivotal trials, it has shown promise in a new therapeutic area, chronic kidney disease, when used in combination with an SGLT2 inhibitor. The extensive preclinical and clinical data available for this compound provide a solid foundation for its continued investigation and potential future application in nephrology. This technical guide serves as a comprehensive resource for professionals in the field of drug development and research, summarizing the key pharmacological properties of this targeted therapy.
References
Zibotentan as a selective endothelin-A antagonist
An In-depth Technical Guide to Zibotentan: A Selective Endothelin-A Antagonist
Introduction
This compound (ZD4054) is a potent, orally active, and highly selective antagonist of the endothelin-A (ET-A) receptor.[1][2][3] Initially developed by AstraZeneca for the treatment of hormone-resistant prostate cancer, this compound's journey has evolved following clinical trial outcomes.[3][4] While it did not demonstrate a significant survival benefit in large Phase III trials for prostate cancer, its specific mechanism of action has led to its reinvestigation in other therapeutic areas, notably chronic kidney disease (CKD).
The endothelin (ET) system, particularly the ET-1 ligand and its interaction with the ET-A receptor, is implicated in a variety of pathophysiological processes, including vasoconstriction, inflammation, cell proliferation, and fibrosis. By selectively blocking the ET-A receptor, this compound inhibits these downstream effects while preserving the functions mediated by the endothelin-B (ET-B) receptor, such as vasodilation and ET-1 clearance.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details its mechanism of action, pharmacokinetics, pharmacodynamics, and summarizes key preclinical and clinical data, with a focus on quantitative results and experimental methodologies.
Chemical Properties
This compound is a synthetic organic compound belonging to the class of phenylpyridines and pyridinesulfonamides.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide | |
| Synonyms | ZD4054, ZD-4054 | |
| Molecular Formula | C19H16N6O4S | |
| Molecular Weight | 424.43 g/mol | |
| CAS Number | 186497-07-4 |
Mechanism of Action: The Endothelin Signaling Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects by binding to two G-protein coupled receptor subtypes: ET-A and ET-B.
-
ET-A Receptors: Primarily located on smooth muscle cells, their activation by ET-1 leads to vasoconstriction, cellular proliferation, and inflammation. In cancer, ET-A receptor activation is linked to pro-oncogenic behaviors like inhibition of apoptosis.
-
ET-B Receptors: Found on endothelial cells, their activation mediates vasodilation through the release of nitric oxide and prostacyclin. They also play a crucial role in clearing circulating ET-1 from the bloodstream.
This compound acts as a competitive antagonist, selectively binding to the ET-A receptor and blocking the downstream signaling initiated by ET-1. This selectivity is critical, as it inhibits the detrimental effects associated with ET-A activation while allowing for the beneficial, counter-regulatory actions of the ET-B receptor to continue.
Pharmacodynamics and Selectivity
This compound's therapeutic potential is rooted in its high affinity and selectivity for the ET-A receptor over the ET-B receptor. This has been quantified in numerous preclinical studies.
Table 2: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor | Value | Notes | Reference |
| IC50 | ET-A | 13 nM | Concentration to inhibit 50% of binding. | |
| IC50 | ET-A | 21 nM | ||
| Ki | ET-A | 13 nM | Equilibrium dissociation constant. | |
| IC50 | ET-B | >10,000 nM (>10 µM) | Demonstrates high selectivity for ET-A. |
IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant.
Preclinical studies in various cancer cell lines have demonstrated that this compound inhibits pro-oncogenic behaviors. For instance, at a concentration of 1 µM, this compound was shown to inhibit ET-1 induced mitogenic activity and transactivation of the epidermal growth factor receptor (EGFR) in ovarian carcinoma cell lines. It also inhibits the phosphorylation of downstream signaling molecules like AKT and p42/44 MAPK and promotes apoptosis.
Pharmacokinetics
This compound is administered orally. Pharmacokinetic studies have shown that it is cleared through both renal excretion and metabolic pathways.
Table 3: Summary of this compound Pharmacokinetics
| Parameter | Finding | Notes | Reference |
| Metabolism | Mediated by the CYP3A4 isozyme. | Co-administration with a potent CYP3A4 inhibitor (itraconazole) increased this compound exposure (AUC) by 28%. | |
| Elimination | Predominantly in urine. | Approximately 58% of the parent compound is eliminated via renal clearance. | |
| Dose Linearity | Exposure increases linearly between 5 mg and 15 mg doses. | Observed in patients with castration-resistant prostate cancer (CRPC). | |
| Accumulation | Minimal accumulation with repeated dosing. | ||
| Renal Impairment | Higher exposure due to slower clearance. | Total exposure (AUC) was approximately 2.10-fold higher in participants with concurrent moderate renal and hepatic impairment versus controls. | |
| Hepatic Impairment | Higher exposure due to slower clearance. | Absorption was unchanged in subjects with hepatic or renal impairment. |
AUC: Area under the plasma concentration-time curve.
Preclinical Efficacy
This compound has demonstrated anticancer activity in a range of preclinical models.
Table 4: Selected Preclinical In Vivo Studies of this compound
| Model | Dosing | Key Findings | Reference |
| Murine Tumor Xenografts (Prostate, Ovarian, Breast) | 10 mg/kg/day (intraperitoneal) or 50 mg/kg/day (oral) | Inhibited tumor cell proliferation and mortality. | |
| Murine Tumor Xenografts | 25 and 50 mg/kg/day (oral) | Inhibited blood vessel growth (angiogenesis) into tumor explants. | |
| HEY Ovarian Carcinoma Xenografts (Mice) | 10 mg/kg/day for 21 days (intraperitoneal) | Potently inhibited tumor growth by 69% with no associated toxicity. Associated with a 37% inhibition of Ki-67 expression and a 62% inhibition of tumor-induced vascularization. |
Clinical Studies
This compound has undergone extensive clinical evaluation, initially in oncology and more recently in nephrology.
Prostate Cancer Trials
This compound was evaluated in a large Phase III program (ENTHUSE) for patients with castration-resistant prostate cancer (CRPC).
Table 5: Key Phase III Prostate Cancer Trial Results for this compound
| Study | Patient Population | Treatment Arm | Primary Endpoint | Result | Reference |
| ENTHUSE M1 (NCT00554229) | Metastatic CRPC (n=594) | This compound 10 mg/day vs. Placebo | Overall Survival (OS) | Median OS: 24.5 months (this compound) vs. 22.5 months (Placebo). Not statistically significant (HR 0.87, p=0.240). | |
| ENTHUSE M0 | Non-metastatic CRPC (n=1421) | This compound 10 mg/day vs. Placebo | Overall Survival (OS) & Progression-Free Survival (PFS) | No significant difference vs. placebo for OS (HR 1.13) or PFS (HR 0.89). Trial terminated early for futility. |
HR: Hazard Ratio.
Despite not meeting its primary endpoints for survival in prostate cancer, these trials confirmed target engagement, with common adverse events being related to the ET-A antagonism mechanism.
Chronic Kidney Disease (CKD) Trials
More recently, this compound has been repurposed in combination with the SGLT2 inhibitor dapagliflozin for the treatment of CKD with high proteinuria. The rationale is that combining an ET-A antagonist to reduce glomerular pressure with an SGLT2 inhibitor could provide synergistic benefits while mitigating side effects like fluid retention.
Table 6: Results from the Phase IIb ZENITH-CKD Trial (NCT04724837)
| Parameter | Dapagliflozin Alone (n=177) | Low-Dose this compound (0.25 mg) + Dapagliflozin (n=91) | High-Dose this compound (1.5 mg) + Dapagliflozin (n=179) | Reference |
| Mean UACR Reduction from Baseline (at 12 weeks) | - | -47.7% | -52.5% | |
| UACR Difference vs. Dapagliflozin Alone | - | -27.0% (p=0.002) | -33.7% (p<0.001) | |
| Fluid Retention Events | 7.9% | 8.8% | 18.4% |
UACR: Urinary Albumin-to-Creatinine Ratio.
The ZENITH-CKD trial demonstrated that the combination of this compound and dapagliflozin led to statistically significant and clinically meaningful reductions in albuminuria compared to dapagliflozin alone. The low-dose combination showed a favorable safety profile with fluid retention rates comparable to the control group, supporting its advancement into Phase III trials.
Experimental Protocols
Assessing the potency and selectivity of an ET-A receptor antagonist like this compound is a critical step. A standard method is the competitive radioligand-binding assay.
Protocol: Receptor-Binding Assay for ET-A Selectivity
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the human ET-A receptor.
Materials:
-
Cell membranes from a cell line expressing recombinant human ET-A receptors (e.g., mouse erythroleukemic cells).
-
Radioligand: 125Iodine-labeled Endothelin-1 ([¹²⁵I]ET-1).
-
This compound at varying concentrations (e.g., 100 pM to 100 µM in half-log increments).
-
Assay buffer and filtration apparatus.
Methodology:
-
Preparation: Prepare cell membranes expressing the ET-A receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of [¹²⁵I]ET-1 and varying concentrations of this compound. Incubations are typically performed in triplicate.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Analysis: Plot the percentage of specific binding of [¹²⁵I]ET-1 against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the pIC50 value.
-
Calculation: The IC50 is calculated from the pIC50. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Selectivity Check: The same assay is repeated using cell membranes expressing the human ET-B receptor to determine the IC50 for the off-target receptor, thereby establishing selectivity.
Safety and Tolerability
Across multiple clinical trials, this compound has demonstrated a consistent and manageable safety profile. The most common adverse events are directly related to its mechanism of action as an ET-A receptor antagonist.
-
Common Adverse Events: The most frequently reported adverse events in clinical trials include peripheral edema, headache, and nasal congestion/rhinitis. In a Phase III study in metastatic CRPC, peripheral edema was reported in 44% and headache in 31% of patients receiving this compound.
-
Fluid Retention: Endothelin receptor antagonists as a class are associated with fluid retention. In the ZENITH-CKD trial, this was more pronounced with the high-dose this compound (18.4% of patients) but was comparable to placebo at the low dose (8.8% vs 7.9%).
-
Cardiac Effects: In one prostate cancer study, cardiac failure events were higher in the this compound group compared to placebo (5.7% vs 1.7%), though these were reported as manageable and reversible.
-
Preclinical Safety: Preclinical safety studies of up to 12 months in duration have been performed. Reproductive toxicology studies indicate a risk of fetal toxicity.
Conclusion
This compound is a well-characterized, potent, and highly selective antagonist of the endothelin-A receptor. Its mechanism of action, which targets key pathways in vasoconstriction, cell proliferation, and inflammation, has been extensively studied. While it did not achieve its primary endpoints in the treatment of prostate cancer, the deep understanding of its pharmacology and safety profile has enabled a successful pivot to new therapeutic areas.
Recent positive data from the ZENITH-CKD trial has revitalized interest in this compound, highlighting its potential as part of a combination therapy to address residual proteinuria in patients with chronic kidney disease. This shift underscores the importance of a thorough understanding of a compound's mechanism of action, allowing for its application to be explored across different diseases where the target pathway is relevant. Future research will focus on confirming its long-term renal and cardiovascular benefits in larger Phase III trials.
References
The Endothelin Pathway in Cancer Progression: A Technical Guide for Researchers
Abstract: The endothelin (ET) axis, comprising endothelin peptides and their G protein-coupled receptors, has emerged as a critical mediator in oncology. Once primarily known for its role in vasoconstriction, the ET-1 signaling pathway is now recognized as a significant driver of multiple hallmarks of cancer.[1][2] Dysregulation of this axis, particularly the overexpression of ET-1 and its primary receptor, ET-A, is frequently observed in a wide array of malignancies, including prostate, ovarian, colorectal, and breast cancers.[3][4] Activation of the pathway promotes tumor progression by stimulating cell proliferation, inhibiting apoptosis, fostering angiogenesis, inducing epithelial-mesenchymal transition (EMT), and facilitating invasion and metastasis.[4] Furthermore, the endothelin axis has been implicated in the development of chemoresistance, presenting a significant challenge in cancer therapy. This guide provides an in-depth examination of the endothelin signaling network, its multifaceted roles in tumorigenesis, key experimental methodologies for its study, and its potential as a therapeutic target for novel anticancer strategies.
The Endothelin Axis: Components and Dysregulation
The endothelin axis consists of three 21-amino acid peptides (ET-1, ET-2, and ET-3), two G protein-coupled receptors (GPCRs)—the endothelin A receptor (ETAR) and endothelin B receptor (ETBR)—and endothelin-converting enzymes that process the inactive pro-peptides into their active forms. ET-1 is the most potent and clinically investigated isoform in the context of cancer.
In normal physiology, the axis regulates processes like vasomotor tone and tissue development. However, in the tumor microenvironment, cancer cells and surrounding stromal cells can overproduce ET-1, establishing an autocrine and paracrine signaling loop that fuels cancer progression. This abnormal activation is a key driver of malignancy. ETAR activation is predominantly linked to pro-tumorigenic effects, while ETBR signaling can have opposing roles, including vasodilation and apoptosis induction, although it also contributes to processes like angiogenesis and immune cell trafficking.
Core Signaling Pathways in Cancer
Upon binding of ET-1 to its receptors, primarily ETAR on cancer cells, a cascade of intracellular signaling pathways is initiated. These pathways are central to the peptide's cancer-promoting effects. The activation can be G protein-dependent or β-arrestin-dependent, leading to crosstalk between multiple signaling networks.
Key downstream pathways include:
-
Mitogen-Activated Protein Kinase (MAPK): The ET-1/ETAR axis frequently activates the ERK1/2 pathway, a central regulator of cell proliferation and survival.
-
Phosphoinositide 3-Kinase (PI3K)/Akt: This pathway is crucial for cell survival, growth, and proliferation, and its activation by ET-1 helps cancer cells evade apoptosis.
-
β-Catenin Signaling: ET-1 can stimulate the β-catenin pathway, which is involved in cell proliferation and EMT. This can occur through a positive feedback loop where β-catenin also transcriptionally activates ET-1 expression.
-
Src and EGFR Transactivation: ET-1 can transactivate the Epidermal Growth Factor Receptor (EGFR) via Src kinase, amplifying mitogenic signals and promoting an invasive phenotype.
-
Rho GTPase Family: Pathways involving RhoA and RhoC are activated by ET-1 to control cell shape, migration, and the formation of invasive structures.
-
Integrin-Linked Kinase (ILK): This pathway is critical for ET-1-induced EMT, leading to the stabilization of key transcriptional regulators like Snail and β-catenin.
Role of the Endothelin Axis in Cancer Hallmarks
Angiogenesis
The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. The ET-1 axis is a potent, non-canonical stimulator of this process through two primary mechanisms:
-
Direct Action: ET-1 can act directly on endothelial cells, which express ETBR, to promote their proliferation, migration, and formation of vessel-like structures.
-
Indirect Action: Acting through ETAR on tumor cells, ET-1 stimulates the production of major angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). This induction is often mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that ET-1 can upregulate even under normal oxygen conditions.
Epithelial-Mesenchymal Transition (EMT) and Metastasis
EMT is a crucial process by which epithelial cancer cells lose their cell-cell junctions and apical-basal polarity, acquiring a migratory, mesenchymal phenotype that facilitates invasion and metastasis. The ET-1/ETAR axis is a potent inducer of EMT.
Activation of ETAR by ET-1 triggers a signaling cascade involving ILK, which leads to the phosphorylation and inhibition of Glycogen Synthase Kinase-3β (GSK-3β). This inhibition prevents the degradation of key EMT-driving transcription factors such as Snail and β-catenin, allowing them to accumulate and translocate to the nucleus. There, they repress the expression of epithelial markers like E-cadherin and upregulate mesenchymal markers like N-cadherin and vimentin, ultimately promoting a more invasive and metastatic phenotype.
Chemoresistance
The ET-1 axis contributes significantly to resistance against conventional chemotherapy, such as taxanes and platinum-based agents. This is achieved through several mechanisms, including the inhibition of apoptosis via modulation of Bcl-2 family proteins and the activation of potent survival pathways like PI3K/Akt. Furthermore, the induction of EMT is itself linked to a chemoresistant phenotype. Studies have shown that in chemoresistant ovarian cancer cells, ET-1 and ETAR are upregulated, and targeting this axis can help resensitize cells to cytotoxic drugs. The ETAR/β-arrestin/β-catenin signaling complex has been identified as a key nexus in acquiring this resistant phenotype.
The Endothelin Axis as a Therapeutic Target
The central role of the endothelin pathway in driving cancer progression makes it an attractive therapeutic target. Blockade of this axis, primarily through ETAR antagonists, has shown promise in preclinical models by inhibiting tumor growth, angiogenesis, and metastasis. Several ET receptor antagonists have been developed, some of which are approved for other conditions like pulmonary hypertension.
Table 1: Preclinical Pharmacological Data of Select Endothelin Receptor Antagonists
| Compound | Target(s) | Parameter | Value | Cancer Model/System | Reference(s) |
| Zibotentan (ZD4054) | Selective ETAR | IC₅₀ (ET-1 Binding) | 0.1-10 µmol/L | Colorectal Cancer Tissues | |
| Proliferation | Inhibition | Ovarian & Prostate Cancer Cells | |||
| Angiogenesis | Inhibition | Ovarian Tumor Xenografts | |||
| Atrasentan (ABT-627) | Selective ETAR | Tumor Growth | Inhibition | Ovarian Cancer Xenografts | |
| Metastasis | Inhibition | Ovarian Carcinoma Xenografts | |||
| Bosentan | Dual ETAR/ETBR | Apoptosis | Increased | Pancreatic Cancer Cells (with gemcitabine) | |
| Tumor Growth | Inhibition | Breast Carcinoma Model | |||
| BQ123 | Selective ETAR | IC₅₀ (ET-1 Binding) | > this compound | Colorectal Cancer Tissues | |
| BQ788 | Selective ETBR | IC₅₀ (ET-1 Binding) | ~1 mmol/L | Colorectal Cancer Tissues | |
| Migration | Inhibition | Colorectal Cancer Cells |
Note: IC₅₀ (Inhibitory Concentration 50%) represents the concentration of an antagonist required to inhibit 50% of the specific binding of ET-1.
Key Experimental Protocols
Investigating the endothelin pathway requires a range of in vitro and in vivo techniques. The following are detailed methodologies for key experiments.
Protocol: In Vitro Cell Proliferation (BrdU Incorporation Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HT29 colorectal or HEY ovarian) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating them in a serum-free medium for 24 hours.
-
Treatment: Treat cells with ET-1 (e.g., 100 nM) in the presence or absence of varying concentrations of an ET receptor antagonist (e.g., this compound, Atrasentan) for 24-48 hours. Include appropriate vehicle controls.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution (e.g., 10 µM) to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling medium, fix the cells (e.g., with a methanol-based fixing solution), and denature the DNA to allow antibody access.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate for 90 minutes at room temperature.
-
Washing: Wash the wells thoroughly to remove any unbound antibody.
-
Substrate Reaction: Add the enzyme substrate (e.g., TMB) and incubate until color development is sufficient. Stop the reaction with an acidic solution.
-
Quantification: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm). Increased absorbance correlates with increased DNA synthesis and proliferation.
Protocol: In Vitro Cell Invasion (Boyden Chamber Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours with a serum-free medium at 37°C.
-
Cell Preparation: Harvest serum-starved cancer cells and resuspend them in a serum-free medium.
-
Cell Seeding: Add 5 x 10⁴ cells to the upper chamber of the insert. If testing antagonists, pre-incubate the cells with the compound before seeding.
-
Chemoattractant: Fill the lower chamber with a medium containing ET-1 (e.g., 100 nM) as a chemoattractant. A medium with a chemoattractant like 10% FBS can serve as a positive control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.
-
Removal of Non-invasive Cells: After incubation, use a cotton swab to gently remove the non-invading cells from the top surface of the insert.
-
Fixation and Staining: Fix the cells that have invaded to the bottom of the membrane with methanol and stain them with a solution like crystal violet.
-
Quantification: Elute the stain from the cells and measure the absorbance, or count the number of invading cells in several microscopic fields. A decrease in the number of stained cells in antagonist-treated wells indicates inhibition of invasion.
Protocol: In Vivo Xenograft Tumor Model
This model evaluates the effect of ET receptor antagonists on tumor growth in a living organism.
-
Cell Preparation: Harvest cancer cells (e.g., ovarian HEY cells) from culture, wash with PBS, and resuspend in a sterile solution of PBS or Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Animal Model: Use immunocompromised mice (e.g., female nude mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.
-
Treatment Administration: Randomize mice into treatment and control groups. Administer the ET receptor antagonist (e.g., ZD4054) or vehicle control daily via oral gavage.
-
Endpoint: Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a maximum ethical size. Monitor animal weight and health throughout the study.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors. Compare the final tumor volumes and weights between the treatment and control groups to determine the efficacy of the antagonist. Tumors can be further processed for histological or molecular analysis (e.g., to assess angiogenesis or EMT markers).
References
- 1. Endothelin and the tumor microenvironment: a finger in every pie - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin-1 and Its Role in Cancer and Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Endothelin receptor antagonism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Oncology of Zibotentan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zibotentan (ZD4054) is a potent and specific antagonist of the Endothelin-A (ETA) receptor, a key player in the endothelin signaling pathway.[1] The endothelin axis, particularly the interaction of Endothelin-1 (ET-1) with the ETA receptor, has been implicated in various tumorigenic processes, including cell proliferation, survival, angiogenesis, and metastasis.[2][3] This has positioned the ETA receptor as a compelling target for anticancer therapies. This technical guide provides a comprehensive overview of the preclinical research on this compound in oncology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways. Although this compound did not demonstrate efficacy in late-stage clinical trials for prostate cancer, the preclinical data underscores the scientific rationale for targeting the ETA receptor in oncology.[1]
Mechanism of Action
This compound functions as a competitive antagonist of the ETA receptor, thereby inhibiting the downstream signaling cascades initiated by its ligand, ET-1.[1] ET-1 binding to the ETA receptor, a G-protein coupled receptor, triggers a multitude of intracellular signaling pathways that contribute to cancer progression. This compound's specificity for the ETA receptor, with no significant activity at the ETB receptor, is a key feature of its preclinical profile. This selectivity is important as the ETB receptor is involved in the clearance of circulating ET-1 and can mediate pro-apoptotic signals. By selectively blocking the ETA receptor, this compound aims to inhibit the pro-oncogenic effects of ET-1 while preserving the potential beneficial functions of the ETB receptor.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated across a range of in vitro and in vivo oncology models. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Cell Line/Model | Cancer Type | Reference |
| IC50 (ETA Receptor Binding) | 13 nM | Recombinant Human ETA | - | |
| IC50 (ETB Receptor Binding) | >10 µM | Recombinant Human ETB | - | |
| Ki (ETA Receptor Affinity) | 13 nM | Cloned Human ETA | - | |
| IC50 (ET-1 Binding Inhibition) | 0.1-10 µmol/L | Colorectal Cancer Tissues | Colorectal Cancer |
Table 1: In Vitro Binding Affinity and Inhibition
| Cancer Type | Cell Line(s) | In Vitro Effect | This compound Concentration | Reference |
| Ovarian Cancer | HEY, OVCA 433 | Inhibition of ET-1 induced mitogenic activity and EGFR transactivation | 1 µM | |
| Ovarian Cancer | HEY, OVCA 433 | Reversion of ET-1 mediated epithelial-mesenchymal transition (EMT) | 1 µM | |
| Ovarian Cancer | SKOV-3, A-2780 | Inhibition of basal and ET-1 induced cell proliferation, increased apoptosis | Not specified | |
| Colorectal Cancer | HT29, SW620 | Inhibition of ET-1 stimulated proliferation | Not specified | |
| Various | Osteoblast, vascular myoepithelial, prostate, breast, ovarian cell lines | Inhibition of apoptosis and cellular proliferation | Not specified |
Table 2: In Vitro Cellular Effects of this compound
| Cancer Type | Model | This compound Dosage | Route | Effect | Reference |
| Ovarian Cancer | HEY xenografts in mice | 10 mg/kg/day for 21 days | i.p. | 69% inhibition of tumor growth, 37% inhibition of Ki-67 expression, 62% inhibition of tumor-induced vascularization | |
| Prostate, Ovarian, Breast, etc. | Murine tumor xenografts | 10 mg/kg/day | i.p. | Inhibition of tumor cell proliferation and mortality | |
| Prostate, Ovarian, Breast, etc. | Murine tumor xenografts | 50 mg/kg/day | p.o. | Inhibition of tumor cell proliferation and mortality | |
| Various | Tumor explants | 25 and 50 mg/kg/day | p.o. | Inhibition of blood vessel growth |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
Experimental Protocols
This section provides detailed methodologies for key preclinical experiments used to evaluate the efficacy of this compound.
Cell Proliferation Assay (Methylene Blue Assay)
This colorimetric assay is used to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10^5 cells/mL (100 µL per well) and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The plates are then incubated for a specified period (e.g., 48-72 hours).
-
Staining: The medium is removed, and the cells are fixed. Subsequently, a methylene blue solution (e.g., 0.5%) is added to each well and incubated for a designated time to stain the cells.
-
Quantification: After washing to remove excess stain, the methylene blue is eluted from the cells. The absorbance of the eluate is then measured using a microplate reader at a specific wavelength (e.g., 650 nm). The absorbance is proportional to the number of viable cells.
Cell Migration Assay (Scratch Wound Assay)
This assay is employed to evaluate the effect of this compound on the migratory capacity of cancer cells.
-
Cell Seeding: Cells are seeded in a 6-well or 12-well plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip (e.g., 200 µL) is used to create a linear scratch or "wound" in the cell monolayer.
-
Treatment and Imaging: The cells are washed to remove detached cells, and fresh medium containing either this compound or a vehicle control is added. The "wound" area is imaged at time zero and at subsequent time points (e.g., every 8-12 hours) using a phase-contrast microscope.
-
Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point. A delay in wound closure in the this compound-treated group compared to the control group indicates an inhibitory effect on cell migration.
Cell Contraction Assay (Collagen Gel Lattice Assay)
This assay assesses the ability of cancer-associated fibroblasts to contract a collagen matrix, a process involved in tumor invasion, and the inhibitory effect of this compound.
-
Cell Preparation: Fibroblasts are harvested and resuspended in culture medium at a concentration of 2-5 x 10^6 cells/mL.
-
Collagen Lattice Formation: A cold collagen gel working solution is mixed with the cell suspension. Aliquots of this mixture are then dispensed into a 24-well plate and allowed to polymerize at 37°C for one hour.
-
Treatment and Release: After polymerization, culture medium with or without this compound is added on top of the collagen gels. To initiate contraction, the gels are gently detached from the sides of the well.
-
Measurement: The diameter or area of the collagen gel is measured at various time points after release. A reduction in the contraction of the this compound-treated gels compared to the control indicates an inhibitory effect.
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the in vivo antitumor efficacy of this compound.
-
Cell Preparation and Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.
-
Treatment Administration: When tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered via the specified route (e.g., intraperitoneal or oral) at the designated dose and schedule. The control group receives the vehicle.
-
Endpoint Analysis: The study continues until a defined endpoint is reached, such as a specific tumor volume or a predetermined time point. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Signaling Pathways and Visualization
The binding of ET-1 to the ETA receptor activates several downstream signaling pathways crucial for cancer cell proliferation and survival. This compound, by blocking this initial interaction, inhibits these pro-oncogenic signals.
ET-1/ETA Receptor Signaling Cascade
Upon ET-1 binding, the ETA receptor activates G-proteins, leading to the stimulation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events, in turn, can activate the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling pathways, both of which are central regulators of cell growth, proliferation, and survival.
Caption: ET-1/ETA Receptor Signaling Cascade and this compound's Point of Intervention.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for the in vitro preclinical evaluation of this compound.
Caption: A typical experimental workflow for the in vitro evaluation of this compound.
Conclusion
The preclinical data for this compound provide a strong rationale for the therapeutic targeting of the ETA receptor in various cancers. Through its specific antagonism of the ETA receptor, this compound effectively inhibits key signaling pathways, such as the PI3K/Akt and MAPK cascades, leading to reduced cell proliferation, migration, and tumor growth in preclinical models. While clinical success has been elusive, the comprehensive preclinical evaluation of this compound has significantly contributed to our understanding of the role of the endothelin axis in oncology and continues to inform the development of novel therapeutic strategies targeting this pathway. This technical guide serves as a valuable resource for researchers and drug development professionals working in this area.
References
Zibotentan (ZD4054): A Technical Overview of its Discovery and Development
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
Zibotentan (ZD4054) is a potent and selective antagonist of the endothelin-A (ETA) receptor, developed by AstraZeneca. Initially investigated as a promising anti-cancer agent, particularly for castration-resistant prostate cancer (CRPC), its development in oncology was ultimately halted due to a lack of significant improvement in overall survival in Phase III clinical trials. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, pharmacokinetic profile, and the extensive clinical trial program conducted in prostate cancer. The document aims to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the journey of a targeted therapy from conception to late-stage clinical evaluation.
Introduction: The Endothelin Axis as a Therapeutic Target
The endothelin (ET) axis, comprising ET-1, ET-2, and ET-3 peptides and their receptors ETA and ETB, plays a crucial role in various physiological processes, including vasoconstriction and cell proliferation.[1][2] The overexpression of ET-1 and its primary receptor, ETA, has been implicated in the pathogenesis and progression of several cancers, including prostate cancer.[3][4] Activation of the ETA receptor by ET-1 promotes tumor growth, invasion, angiogenesis, and resistance to apoptosis.[3] This understanding established the ETA receptor as a rational target for anticancer therapy, leading to the development of selective antagonists like this compound.
Discovery and Preclinical Development of this compound (ZD4054)
This compound was identified through a medicinal chemistry program aimed at discovering potent and selective non-peptide antagonists of the ETA receptor. The lead optimization process focused on enhancing potency, selectivity, and pharmacokinetic properties suitable for oral administration.
Mechanism of Action
This compound is a highly specific antagonist of the ETA receptor, exhibiting significantly lower affinity for the ETB receptor. By blocking the binding of ET-1 to the ETA receptor, this compound inhibits the downstream signaling pathways that contribute to tumor progression. Notably, this selective antagonism is designed to inhibit the pro-oncogenic effects mediated by the ETA receptor while preserving the potential pro-apoptotic and clearance functions of the ETB receptor.
In Vitro Pharmacology
Preclinical in vitro studies demonstrated this compound's high affinity and selectivity for the human ETA receptor. These studies were crucial in establishing the compound's initial pharmacological profile.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Receptor System | Reference |
| IC50 (ETA) | 13 nM | Human ETA Receptor | |
| IC50 (ETA) | 21 nM | Human ETA Receptor | |
| Ki (ETA) | 13 nM | Human ETA Receptor | |
| IC50 (ETB) | >10 µM | Human ETB Receptor |
Preclinical In Vivo Studies
In vivo studies in various murine tumor xenograft models, including prostate, ovarian, and breast cancer, showed that this compound could inhibit tumor cell proliferation and mortality. It also demonstrated anti-angiogenic effects by inhibiting blood vessel growth into tumor explants.
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosing | Outcome | Reference |
| Murine tumor xenografts (prostate, ovarian, breast) | 10 mg/kg/day, ip | Inhibited tumor cell proliferation and mortality | |
| Murine tumor xenografts (prostate, ovarian, breast) | 50 mg/kg/day, po | Inhibited tumor cell proliferation and mortality | |
| Tumor explants | 25 and 50 mg/kg/day, po | Inhibited blood vessel growth |
Experimental Protocols
Receptor-Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of this compound for the human ETA and ETB receptors.
Methodology:
-
Receptor Preparation: Membranes from cells expressing cloned human ETA or ETB receptors were used.
-
Radioligand: 125I-labeled ET-1 was used as the radioligand.
-
Competition Binding: Incubations were carried out with the receptor preparation, radioligand, and varying concentrations of this compound.
-
Separation: Bound and free radioligand were separated by filtration.
-
Detection: The amount of bound radioactivity was measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., ovarian carcinoma cell lines HEY and OVCA 433) were cultured in appropriate media.
-
Treatment: Cells were treated with ET-1 to induce proliferation, in the presence or absence of varying concentrations of this compound.
-
Incubation: Cells were incubated for a specified period (e.g., 48 hours).
-
Quantification: Cell proliferation was measured using a standard method, such as the methylene blue assay, which correlates absorbance to cell number.
-
Data Analysis: The inhibition of cell proliferation by this compound was calculated relative to control-treated cells.
Visualizing Key Processes
This compound's Mechanism of Action
Caption: this compound selectively blocks the ETA receptor.
This compound Drug Development Workflow
Caption: this compound's path from target to Phase III.
Clinical Development
The clinical development of this compound primarily focused on its potential as a treatment for castration-resistant prostate cancer (CRPC).
Pharmacokinetics and Metabolism
Following oral administration, this compound is rapidly absorbed, with maximum plasma concentrations observed approximately one hour after dosing. The drug is cleared through both metabolism and renal excretion, with the majority of the dose excreted in the urine. Metabolism is mediated in part by the CYP3A4 isozyme.
Table 3: Human Pharmacokinetic Properties of this compound
| Parameter | Description | Reference |
| Absorption | Rapidly absorbed after oral administration. | |
| Tmax | ~1 hour post-dose. | |
| Elimination | Primarily via metabolism and urinary excretion. | |
| Metabolism | Partially mediated by CYP3A4. |
Phase I and II Clinical Trials
Early-phase clinical trials established the safety and tolerability profile of this compound in healthy volunteers and cancer patients. Single doses up to 240 mg and multiple daily doses of up to 100 mg for 14 days were administered to healthy volunteers. A Phase II study in patients with metastatic CRPC showed a promising signal for improvement in overall survival, which prompted the initiation of a large Phase III program.
The ENTHUSE Phase III Program
The efficacy and safety of this compound in CRPC were extensively evaluated in the ENTHUSE (Endothelin A Use) clinical trial program, which included several large, randomized, placebo-controlled studies.
-
ENTHUSE M0 (NCT00626548): This trial evaluated this compound in patients with non-metastatic CRPC.
-
ENTHUSE M1 (NCT00554229): This study assessed this compound in patients with metastatic CRPC who were pain-free or mildly symptomatic.
-
ENTHUSE M1C (NCT00617669): This trial investigated this compound in combination with docetaxel chemotherapy in patients with metastatic CRPC.
Phase III Clinical Trial Design (ENTHUSE M1C Example)
Caption: Design of the ENTHUSE M1C Phase III trial.
Clinical Trial Outcomes and Discontinuation in Oncology
Despite the promising preclinical data and early clinical signals, the Phase III ENTHUSE trials did not demonstrate a significant improvement in the primary endpoint of overall survival for patients receiving this compound compared to placebo. For instance, in one of the studies, the addition of this compound to standard of care did not result in a statistically significant increase in overall survival. Consequently, AstraZeneca announced the discontinuation of this compound's development for prostate cancer and stated that no regulatory submissions were planned for this indication.
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated. The most common adverse events were related to the mechanism of action of ETA receptor antagonism and included peripheral edema, headache, and nasal congestion. A pooled analysis of the oncology trials did not find evidence of this compound-related liver injury, a concern with some other endothelin receptor antagonists.
Conclusion
The development of this compound represents a comprehensive effort to translate a strong scientific rationale into a novel cancer therapy. While the journey of this compound in oncology did not lead to a new treatment for prostate cancer, the extensive preclinical and clinical data generated provide valuable insights for the drug development community. The story of this compound underscores the challenges of translating preclinical efficacy into clinical benefit, particularly in complex diseases like cancer. The detailed understanding of its pharmacology, pharmacokinetics, and safety profile, as outlined in this guide, remains a significant contribution to the field of targeted therapy and endothelin receptor biology. The safety profile established during its oncology development has allowed for the exploration of this compound in other therapeutic areas, such as chronic kidney disease.
References
- 1. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Endothelin receptor antagonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Zibotentan: A Technical Guide to its Molecular Targets in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zibotentan (ZD4054) is a selective antagonist of the Endothelin-A (ETA) receptor, a key player in various cellular processes implicated in cancer progression.[1][2] This technical guide provides an in-depth overview of the molecular targets of this compound in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Molecular Target and Binding Affinity
This compound's primary molecular target is the Endothelin-A (ETA) receptor, to which it binds with high affinity and specificity.[1][3] This selective antagonism blocks the downstream signaling cascades initiated by the binding of Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen.[2]
Quantitative Binding and Inhibition Data
The following tables summarize the binding affinity and inhibitory concentrations of this compound for its primary target.
| Parameter | Value | Cell System | Reference |
| Ki (Binding Affinity) | 13 nM | Human ETA Receptor | |
| IC50 (Inhibitory Concentration) | 13 nM | Human ETA Receptor | |
| 21 nM | Human ETA Receptor expressed in CHO cells | ||
| Selectivity | >10 µM (IC50 for ETB Receptor) | Human ETB Receptor |
Table 1: Binding Affinity and Potency of this compound for the Endothelin-A Receptor.
This compound IC50 Values in Various Cancer Cell Lines
The anti-proliferative effect of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from the Genomics of Drug Sensitivity in Cancer Project are presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| L-428 | Hodgkin's Lymphoma | 5.66 |
| LAMA-84 | Chronic Myeloid Leukemia | 22.33 |
| ALL-SIL | T-cell Leukemia | 28.97 |
| Farage | B-cell Lymphoma | 32.75 |
| NCI-H1781 | Lung NSCLC Adenocarcinoma | 33.73 |
| HCC-44 | Lung NSCLC Adenocarcinoma | 34.29 |
| MEG-01 | Chronic Myeloid Leukemia | 35.46 |
| ES-2 | Ovarian Cancer | 42.65 |
| PA-1 | Ovarian Cancer | 49.23 |
| NALM-6 | B-cell Leukemia | 51.78 |
| MC-IXC | Neuroblastoma | 53.96 |
| D-247MG | Glioma | 57.49 |
| SR | Lymphoid Neoplasm | 57.75 |
| MC116 | B-cell Lymphoma | 57.80 |
| ST486 | Burkitt's Lymphoma | 58.07 |
| GB-1 | Glioma | 60.06 |
| SU-DHL-10 | B-cell Lymphoma | 61.65 |
| SU-DHL-4 | B-cell Lymphoma | 63.98 |
| SIG-M5 | Acute Myeloid Leukemia | 70.55 |
| KE-37 | Lymphoblastic Leukemia | 70.59 |
| BC-3 | B-cell Lymphoma | 73.31 |
| SU-DHL-6 | B-cell Lymphoma | 74.71 |
| MOLP-8 | Myeloma | 75.19 |
| HAL-01 | Lymphoblastic Leukemia | 75.34 |
| SU-DHL-16 | B-cell Lymphoma | 75.72 |
Table 2: this compound IC50 values across a panel of cancer cell lines. Data sourced from the Genomics of Drug Sensitivity in Cancer Project.
Downstream Signaling Pathways Modulated by this compound
By blocking the ETA receptor, this compound inhibits the activation of several critical downstream signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt and MAPK (p42/44) pathways.
PI3K/Akt Pathway
The PI3K/Akt signaling cascade is a crucial regulator of cell survival and proliferation. This compound treatment has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway. This leads to decreased anti-apoptotic signaling, contributing to the induction of apoptosis in cancer cells.
MAPK (p42/44) Pathway
The MAPK pathway, also known as the ERK pathway, is centrally involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to inhibit the phosphorylation of p42/44 MAPK (ERK1/2), thereby attenuating mitogenic signals and suppressing cancer cell growth.
Impact on Apoptosis and Cell Cycle
The inhibition of Akt and MAPK signaling by this compound has direct consequences on the cellular machinery controlling apoptosis and the cell cycle. This compound treatment is associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the activation of caspase-3 and poly(ADP-ribose) polymerase (PARP), key executioners of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.
ETA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the ETA receptor.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human ETA receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1).
-
Add increasing concentrations of unlabeled this compound.
-
Add a constant amount of cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
To determine non-specific binding, include control wells with an excess of unlabeled ET-1.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Western Blot Analysis of Akt and MAPK Phosphorylation
This protocol details the steps for assessing the effect of this compound on the phosphorylation status of Akt and MAPK.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HEY, OVCA 433, SKOV-3, or A-2780) in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time. Include a vehicle-treated control.
-
Optionally, stimulate the cells with ET-1 to induce pathway activation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated MAPK (p-MAPK), and total MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative phosphorylation levels.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to measure the effect of this compound on cancer cell proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) from the dose-response curve.
-
Conclusion
This compound is a highly selective and potent antagonist of the ETA receptor. Its mechanism of action in cellular models involves the direct inhibition of ETA receptor signaling, leading to the suppression of the pro-survival and pro-proliferative PI3K/Akt and MAPK pathways. This results in the induction of apoptosis and the inhibition of cell proliferation in a variety of cancer cell types. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other ETA receptor antagonists.
References
The Investigational History of Zibotentan in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational history of Zibotentan (ZD4054), a selective endothelin-A (ET-A) receptor antagonist, for the treatment of prostate cancer. The document details its mechanism of action, summarizes key preclinical findings, and provides a comprehensive review of the extensive Phase III clinical trial program known as ENTHUSE (Endothelin A Use).
Mechanism of Action: Targeting the Endothelin Axis
This compound is an orally active, potent, and specific antagonist of the endothelin-A (ET-A) receptor.[1] The endothelin axis, particularly the interaction of endothelin-1 (ET-1) with the ET-A receptor, has been implicated in the progression of various cancers, including prostate cancer.[2] In the context of prostate cancer, activation of the ET-A receptor by ET-1 is believed to promote tumor growth, proliferation, and the development of bone metastases.[3][4]
The signaling pathway is initiated by the binding of ET-1 to the ET-A receptor, a G protein-coupled receptor. This binding activates downstream signaling cascades that are thought to contribute to cancer progression. This compound competitively inhibits this interaction, thereby blocking the downstream effects of ET-1 signaling in cancer cells.[1]
Preclinical Investigations
This compound demonstrated promising anti-tumor activity in various preclinical models of cancer, including prostate cancer.
In Vitro Studies
In a range of tumor cell lines, including those of prostate origin, this compound was shown to inhibit pro-oncogenic behaviors such as cellular proliferation and the inhibition of apoptosis. The half-maximal inhibitory concentration (IC50) of this compound for the ET-A receptor is 13 nM.
Experimental Protocols:
While specific, step-by-step protocols for the preclinical assays are not exhaustively detailed in publicly available literature, the general methodologies are described.
-
Cell Lines: A variety of tumor cell lines were used, including those derived from prostate, breast, and ovarian cancers.
-
Proliferation and Apoptosis Assays: Standard in vitro assays were employed to assess the impact of this compound on cell proliferation and apoptosis. These likely included assays such as MTT or MTS for proliferation and Annexin V/PI staining or caspase activity assays for apoptosis.
In Vivo Studies
In murine tumor xenograft models of prostate cancer, orally administered this compound inhibited tumor cell proliferation and mortality.
Experimental Protocols:
-
Animal Models: Murine xenograft models were established using various cancer cell lines, including prostate cancer.
-
Dosing: this compound was administered at doses of 10 mg/kg/day (intraperitoneal) or 50 mg/kg/day (oral).
-
Endpoints: The primary endpoints in these studies were the inhibition of tumor growth and overall animal survival.
Table 1: Summary of Preclinical Data for this compound
| Parameter | Value/Observation | Reference |
| Mechanism of Action | Selective Endothelin-A (ET-A) Receptor Antagonist | |
| IC50 (ET-A Receptor) | 13 nM | |
| In Vitro Effects | Inhibition of proliferation and apoptosis in various cancer cell lines (including prostate) | |
| In Vivo Efficacy | Inhibition of tumor cell proliferation and mortality in murine xenograft models | |
| Effective Doses (In Vivo) | 10 mg/kg/day (i.p.), 50 mg/kg/day (p.o.) |
Clinical Development in Prostate Cancer: The ENTHUSE Program
The clinical development of this compound for prostate cancer was centered around the comprehensive Phase III program known as ENTHUSE (Endothelin A Use). This program comprised three large, randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy and safety of this compound in different stages of castration-resistant prostate cancer (CRPC).
References
- 1. Item - Baseline demographic and behavioral characteristics of trial participants. - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. AstraZeneca halts phase III trial of this compound in non-metastatic castrate resistant prostate cancer [astrazeneca.com]
- 4. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of the Core Evidence
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential of zibotentan, a highly selective endothelin-A (ET-A) receptor antagonist, in the treatment of scleroderma-related kidney disease, including the life-threatening complication of scleroderma renal crisis (SRC). This document provides a comprehensive overview of the underlying pathophysiology, this compound's mechanism of action, and a detailed analysis of the available clinical trial data. Furthermore, it outlines the experimental protocols utilized in key studies and presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of the science.
Introduction: The Unmet Need in Scleroderma-Related Kidney Disease
Systemic sclerosis (scleroderma) is a complex autoimmune disease characterized by widespread fibrosis and vasculopathy. Renal involvement is a significant cause of morbidity and mortality in patients with scleroderma. The most feared renal complication is SRC, which is characterized by the abrupt onset of severe hypertension and rapidly progressive renal failure. Even with the advent of ACE inhibitors, which have dramatically improved survival, a substantial number of patients with SRC progress to end-stage renal disease. Chronic kidney disease (CKD) is also a common manifestation in patients with scleroderma, further highlighting the need for targeted therapies.
The pathogenesis of scleroderma-related kidney disease is intricately linked to the overexpression of endothelin-1 (ET-1), a potent vasoconstrictor and profibrotic peptide. ET-1 exerts its effects through two receptor subtypes: ET-A and ET-B. Activation of the ET-A receptor is associated with vasoconstriction, inflammation, and fibrosis, all of which are key features of scleroderma nephropathy. This has led to the investigation of ET-A receptor antagonists as a potential therapeutic strategy.
This compound is a highly selective ET-A receptor antagonist, and its potential to mitigate the detrimental effects of ET-1 in the kidneys of scleroderma patients has been the subject of clinical investigation. This guide will delve into the core scientific and clinical data surrounding this compound's role in this challenging disease.
Mechanism of Action and Preclinical Evidence
This compound's therapeutic potential in scleroderma-related kidney disease stems from its specific inhibition of the ET-A receptor. Elevated levels of ET-1 in the renal vasculature and tissues of scleroderma patients lead to intense vasoconstriction, endothelial dysfunction, and the proliferation of fibroblasts, culminating in tissue fibrosis and organ damage.
By selectively blocking the ET-A receptor, this compound is hypothesized to:
-
Counteract Vasoconstriction: Inhibit the potent vasoconstrictive effects of ET-1 on renal arterioles, thereby improving renal blood flow and glomerular filtration.
-
Reduce Fibrosis: Attenuate the pro-fibrotic signaling pathways activated by ET-1, potentially slowing or reversing the progression of renal fibrosis.
-
Decrease Inflammation: Modulate the inflammatory response mediated by ET-1 in the kidney.
While specific preclinical studies on this compound in scleroderma renal crisis models are not extensively published, research on other selective ET-A receptor antagonists in various animal models of renal fibrosis has demonstrated promising results. These studies have shown that ET-A receptor blockade can reduce proteinuria, glomerulosclerosis, and interstitial fibrosis.[1][2][3] In vitro studies on human mesangial cells and podocytes have also indicated that ET-A receptor antagonists can prevent cellular injury and pro-fibrotic changes induced by ET-1.[4][5]
The Endothelin-1 Signaling Pathway in Scleroderma Renal Crisis
The signaling cascade initiated by ET-1 binding to the ET-A receptor is central to the pathology of scleroderma-related kidney disease. A key interplay exists with the Transforming Growth Factor-beta (TGF-β) pathway, a master regulator of fibrosis.
References
- 1. Endothelin Receptor Antagonists in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regression of renal vascular fibrosis by endothelin receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin-1 receptor antagonist: effects on endothelin- and cyclosporine-treated mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Zibotentan Dosage and Administration in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of zibotentan, a selective endothelin-A (ET-A) receptor antagonist. This document includes summaries of quantitative data, detailed experimental protocols for key in vitro and in vivo assays, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound (ZD4054) is a potent and specific antagonist of the endothelin-A (ET-A) receptor, with an IC50 of approximately 13 nM.[1][2] It has been investigated in a variety of preclinical cancer models, including ovarian, prostate, and colorectal cancer. This compound exerts its anti-tumor effects by inhibiting the pro-oncogenic signaling cascades initiated by the binding of endothelin-1 (ET-1) to the ET-A receptor. These pathways are known to play a crucial role in cell proliferation, survival, angiogenesis, and invasion.[1][3]
Mechanism of Action: The Endothelin-A Receptor Signaling Pathway
Endothelin-1 (ET-1) binding to the G-protein coupled ET-A receptor activates multiple downstream signaling pathways. This activation typically involves Gαq and Gαs proteins, leading to the stimulation of Phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of Protein Kinase C (PKC). Furthermore, ET-A receptor activation can transactivate receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the PI3K/AKT and MAPK (p42/44 MAPK) signaling cascades. These pathways collectively promote cell proliferation, survival, and angiogenesis while inhibiting apoptosis. This compound, by selectively blocking the ET-A receptor, inhibits these downstream signaling events.
Endothelin-A Receptor Signaling Pathway and this compound's Point of Intervention.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | This compound Concentration | Effect | Reference |
| HEY | Ovarian | Proliferation | 1 µM | Inhibition of ET-1 induced mitogenic activity | [1] |
| OVCA 433 | Ovarian | Proliferation | 1 µM | Inhibition of ET-1 induced mitogenic activity | |
| SKOV-3 | Ovarian | Proliferation | 1 µM | Inhibition of basal and ET-1 induced proliferation | |
| A-2780 | Ovarian | Proliferation | 1 µM | Inhibition of basal and ET-1 induced proliferation | |
| HT29 | Colorectal | Proliferation | Not Specified | Inhibition of ET-1 stimulated growth | N/A |
| SW620 | Colorectal | Proliferation | Not Specified | Inhibition of ET-1 stimulated growth | N/A |
| Various | Prostate, Breast | Proliferation | Not Specified | Inhibition of cellular proliferation |
Table 2: In Vivo Efficacy of this compound in Murine Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage & Administration | Key Findings | Reference |
| Ovarian | HEY | Not Specified | 10 mg/kg/day, i.p. for 21 days | 69% inhibition of tumor growth | |
| Prostate | Prostatic Adenocarcinoma | Athymic Nude | 10 mg/kg/day, oral gavage for 150 days | Associated with weight loss and nasal lesions | |
| Prostate, Ovarian, Breast | Various | Murine | 10 mg/kg/day, i.p. | Inhibition of tumor cell proliferation and mortality | |
| Prostate, Ovarian, Breast | Various | Murine | 50 mg/kg/day, p.o. | Inhibition of tumor cell proliferation and mortality | |
| Prostate, Ovarian, Breast | Various | Murine | 25-50 mg/kg/day, p.o. | Inhibition of blood vessel growth |
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Lines: HEY, OVCA 433, SKOV-3, A-2780 (ovarian cancer), HT-29, SW620 (colorectal cancer).
-
Culture Media:
-
HEY, OVCA 433, SKOV-3, HT-29, SW620: DMEM supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
A-2780: RPMI-1640 medium supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells at 70-80% confluency using 0.25% trypsin-EDTA.
2. Cell Proliferation (Methylene Blue Assay)
This protocol is adapted for a 96-well plate format.
-
Materials:
-
Cultured cells
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
Methylene blue solution (0.5% in 50% ethanol)
-
Elution solution (1% acetic acid in 50% ethanol)
-
96-well tissue culture plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. A common final concentration to test is 1 µM. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose).
-
Replace the medium in each well with 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate for the desired time period (e.g., 48-72 hours).
-
Aspirate the medium and gently wash the cells twice with phosphate-buffered saline (PBS).
-
Add 50 µL of methylene blue solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the methylene blue solution and wash the plate by immersing it in a beaker of deionized water until the water runs clear.
-
Allow the plate to air dry completely.
-
Add 100 µL of elution solution to each well and incubate for 15 minutes at room temperature on a shaker to elute the dye.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
3. Cell Migration (Scratch Wound Healing Assay)
This protocol is for a 12-well plate format.
-
Materials:
-
Cultured cells
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution
-
12-well tissue culture plates
-
200 µL pipette tips
-
-
Procedure:
-
Seed cells into a 12-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 1.5 x 10⁵ cells per well for many ovarian cancer cell lines).
-
Incubate for 24 hours.
-
Once confluent, create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control. Using serum-free medium ensures that the observed cell movement is due to migration and not proliferation.
-
Image the scratch at 0 hours and then at regular intervals (e.g., every 6-8 hours) for up to 48 hours using a phase-contrast microscope.
-
Quantify the closure of the scratch over time using image analysis software (e.g., ImageJ). The area of the gap can be measured, and the percentage of wound closure can be calculated.
-
4. Cell Contraction (Collagen Gel Contraction Assay)
This assay is particularly relevant for studying the interaction between cancer cells and cancer-associated fibroblasts (CAFs).
-
Materials:
-
Cultured fibroblasts or cancer cells
-
Complete culture medium
-
Rat tail collagen type I
-
5x DMEM
-
Neutralization solution (e.g., 1N NaOH)
-
24-well tissue culture plates
-
This compound stock solution
-
-
Procedure:
-
Prepare a cell suspension of 2-5 x 10⁶ cells/mL in serum-free medium.
-
On ice, mix the collagen solution. For a 24-well plate, a typical mixture per well is: 400 µL collagen, 100 µL 5x DMEM, and the required volume of neutralization solution to achieve a neutral pH.
-
Add 50 µL of the cell suspension to the collagen mixture and mix gently.
-
Pipette 500 µL of the cell-collagen mixture into each well of a pre-chilled 24-well plate.
-
Incubate at 37°C for 1 hour to allow the collagen to polymerize.
-
Gently add 1 mL of complete culture medium containing this compound (e.g., 1 µM) or vehicle control on top of the gel.
-
Incubate for 24-48 hours.
-
Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.
-
Image the gels at regular intervals (e.g., 0, 6, 24, 48 hours) after detachment.
-
Measure the diameter or area of the collagen gels using image analysis software and calculate the percentage of contraction relative to the initial gel size.
-
In Vivo Xenograft Studies
General Workflow for a this compound In Vivo Xenograft Study.
1. Animal Models
-
Strain: Athymic nude mice (nu/nu) are commonly used for xenograft studies due to their compromised immune system, which allows for the growth of human tumor cells.
-
Age/Sex: Female mice, 6-8 weeks old.
-
Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Implantation
-
Cell Preparation:
-
Harvest cells from culture when they are in the exponential growth phase (70-80% confluency).
-
Wash the cells with PBS and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100-200 µL.
-
Keep the cell suspension on ice until injection.
-
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject the cell suspension (100-200 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
-
Intraperitoneal Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension (100-200 µL) into the peritoneal cavity.
-
3. This compound Dosage and Administration
-
Intraperitoneal (i.p.) Administration (10 mg/kg/day):
-
Vehicle: A common vehicle for i.p. injection of hydrophobic compounds is a mixture of DMSO and saline. A 20% DMSO in saline solution is often used.
-
Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration, ensuring the final DMSO concentration does not exceed 20%. For a 10 mg/kg dose in a 25g mouse, you would administer 0.25 mg of this compound. If the injection volume is 100 µL, the final concentration of the this compound solution would be 2.5 mg/mL.
-
-
Administration: Inject the prepared solution intraperitoneally once daily.
-
-
Oral (p.o.) Gavage Administration (25-50 mg/kg/day):
-
Vehicle: A commonly used vehicle for oral gavage is 1% Polysorbate-80 in sterile water. Another option is a suspension in 30% (w/w) TEG, 2% (w/w) EtOH, 0.5% (w/w) HPMC 10000 cps, 0.1% (w/w) Tween 80, and 67.4% purified water.
-
Preparation: Suspend this compound in the chosen vehicle to the desired concentration.
-
Administration: Administer the suspension once daily using a gavage needle. The volume is typically 100 µL for a mouse.
-
4. Monitoring and Endpoints
-
Tumor Growth: For subcutaneous xenografts, measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of overall health and potential treatment-related toxicity.
-
Angiogenesis: At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin. Immunohistochemical staining for endothelial markers such as CD31 can be performed to assess microvessel density.
-
Proliferation: Immunohistochemical staining for proliferation markers like Ki-67 can be performed on tumor sections.
-
Metastasis: For intraperitoneal models, the number and size of tumor nodules in the peritoneal cavity can be assessed at the end of the study.
Conclusion
This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in both in vitro and in vivo settings. Careful consideration of the experimental design, including the choice of cell lines, animal models, and administration routes, is crucial for obtaining robust and reproducible data.
References
In Vitro Assays for Testing Zibotentan Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zibotentan (ZD4054) is a potent and specific antagonist of the Endothelin-A (ETA) receptor, a key player in cancer progression.[1][2] The endothelin axis, particularly the interaction of endothelin-1 (ET-1) with the ETA receptor, is implicated in various oncogenic processes, including cell proliferation, survival, angiogenesis, and metastasis. This compound exerts its anti-cancer effects by selectively blocking this interaction, thereby inhibiting downstream signaling pathways that promote tumor growth.[1][2]
These application notes provide detailed protocols for a suite of in vitro assays to evaluate the efficacy of this compound. The described methods are essential for researchers in oncology, pharmacology, and drug discovery to characterize the bioactivity of this compound and similar ETA receptor antagonists.
Mechanism of Action and Signaling Pathway
This compound selectively binds to the ETA receptor, preventing the binding of its natural ligand, ET-1. This blockade inhibits the activation of downstream signaling cascades, primarily the Gq/11 pathway.[3] Activation of this pathway normally leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
In cancer cells, the ET-1/ETA axis activation promotes cell survival and proliferation through the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the PI3K/Akt and MAPK (p42/44) signaling pathways. This compound's antagonism of the ETA receptor leads to the inhibition of these pro-survival pathways and can induce apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases such as caspase-3.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound across various assays and cell lines.
| Parameter | Assay Type | Cell Line/Target | Value | Reference |
| IC50 | ETA Receptor Binding | Human ETA | 21 nM | |
| IC50 | ETB Receptor Binding | Human ETB | >10 µM | |
| Ki | ETA Receptor Binding | Human ETA | 13 nM | |
| pIC50 | ETA Receptor Binding | Cloned Human ETA | 22 nM | |
| IC50 | Cell Viability | A-2780 (Ovarian) | Data not specified | |
| IC50 | Cell Viability | HEY (Ovarian) | Data not specified | |
| IC50 | Cell Viability | OVCA 433 (Ovarian) | Data not specified | |
| IC50 | Cell Viability | SKOV-3 (Ovarian) | Data not specified | |
| IC50 | Cell Viability | PC-3 (Prostate) | ~10-50 µM | |
| IC50 | Cell Viability | HTB-26 (Breast) | ~10-50 µM | |
| IC50 | Cell Viability | HepG2 (Hepatocellular) | ~10-50 µM |
Experimental Protocols
ETA Receptor Binding Assay
Principle: This competitive radioligand binding assay quantifies the ability of this compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) from the ETA receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Workflow:
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human ETA receptor (e.g., CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).
-
50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [¹²⁵I]-ET-1 (final concentration ~50 pM).
-
50 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine).
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Viability/Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., SKOV-3, A-2780) and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Workflow:
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time (e.g., 48 hours). Include appropriate controls.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. A specific caspase-3 substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., AMC) is used. Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells using a supplied lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the cell lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add cell lysate to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
-
Detection:
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (for AMC).
-
-
Data Analysis:
-
Compare the signal from this compound-treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
-
References
Application Notes and Protocols for Zibotentan and Dapagliflozin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the protocol for the combination therapy of Zibotentan, a selective endothelin A (ETA) receptor antagonist, and Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This combination has shown promise in clinical trials for treating chronic kidney disease (CKD), particularly in reducing albuminuria.[1][2][3][4][5] The rationale for this combination lies in their complementary mechanisms of action. This compound improves kidney blood flow and reduces vascular stiffness, while Dapagliflozin promotes the excretion of glucose and fluids, which may help mitigate the fluid retention sometimes associated with ETA receptor antagonists.
This document details the clinical trial protocols, key experimental methodologies, and presents quantitative data from the ZENITH-CKD Phase IIb trial. Additionally, it includes diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this therapeutic approach.
Data Presentation
The following tables summarize the key quantitative data from the ZENITH-CKD Phase IIb trial, a randomized, double-blind, active-controlled study evaluating the efficacy and safety of this compound and Dapagliflozin combination therapy in patients with CKD.
Table 1: Efficacy of this compound and Dapagliflozin Combination Therapy on Urinary Albumin-to-Creatinine Ratio (UACR)
| Treatment Group | Number of Patients (n) | Mean Change from Baseline in UACR (%) | UACR Difference vs. Dapagliflozin Alone (%) | 90% Confidence Interval | p-value |
| High-Dose Combination (1.5 mg this compound / 10 mg Dapagliflozin) | 179 | -52.5 | -33.7 | -42.5 to -23.5 | <0.001 |
| Low-Dose Combination (0.25 mg this compound / 10 mg Dapagliflozin) | 91 | -47.7 | -27.0 | -38.4 to -13.6 | 0.002 |
| Dapagliflozin Alone (10 mg) | 177 | - | - | - | - |
Table 2: Incidence of Fluid Retention Events
| Treatment Group | Number of Patients (n) | Patients with Fluid Retention Events (n) | Percentage of Patients with Fluid Retention Events (%) |
| High-Dose Combination (1.5 mg this compound / 10 mg Dapagliflozin) | 179 | 33 | 18.4 |
| Low-Dose Combination (0.25 mg this compound / 10 mg Dapagliflozin) | 91 | 8 | 8.8 |
| Dapagliflozin Alone (10 mg) | 177 | 14 | 7.9 |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the ZENITH-CKD trial.
Protocol 1: Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
Objective: To quantify the amount of albumin in the urine, normalized to creatinine concentration, as a marker of kidney damage.
Specimen: First morning void spot urine sample.
Methodology:
-
Sample Collection: Patients are instructed to collect a midstream urine sample immediately upon waking in the morning. The sample is collected in a sterile, labeled container.
-
Sample Handling and Storage: Samples should be processed within 2 hours of collection. If immediate analysis is not possible, the urine sample should be refrigerated at 2-8°C for up to 24 hours. For longer-term storage, samples should be frozen at -20°C or below.
-
Albumin Measurement (Immunoturbidimetric Assay):
-
Principle: This assay is based on the reaction between albumin in the urine sample and a specific anti-albumin antibody, leading to the formation of an insoluble complex. The turbidity of the resulting suspension is proportional to the albumin concentration.
-
Procedure:
-
Bring urine samples and reagents to room temperature.
-
Perform calibration and quality control checks on an automated clinical chemistry analyzer according to the manufacturer's instructions.
-
Load the patient urine samples onto the analyzer.
-
The analyzer automatically mixes the sample with the anti-albumin antibody reagent and measures the change in turbidity at a specific wavelength (e.g., 340 nm).
-
The albumin concentration is calculated from a calibration curve.
-
-
-
Creatinine Measurement (Enzymatic Method):
-
Principle: This method involves a series of enzymatic reactions that lead to the formation of a colored product, the absorbance of which is directly proportional to the creatinine concentration.
-
Procedure:
-
Utilize the same automated clinical chemistry analyzer as for albumin measurement.
-
The analyzer mixes the urine sample with the creatinine reagent containing creatininase, creatinase, and sarcosine oxidase.
-
The resulting hydrogen peroxide reacts with a chromogen in the presence of peroxidase to produce a colored compound.
-
The change in absorbance is measured at a specific wavelength (e.g., 546 nm).
-
The creatinine concentration is calculated from a calibration curve.
-
-
-
Calculation of UACR:
-
The UACR is calculated by dividing the urinary albumin concentration (in milligrams) by the urinary creatinine concentration (in grams).
-
UACR (mg/g) = [Urinary Albumin (mg/dL) / Urinary Creatinine (g/dL)]
-
Protocol 2: Assessment of Fluid Retention using Bioimpedance Spectroscopy (BIS)
Objective: To non-invasively assess changes in total body water, extracellular fluid, and intracellular fluid as an indicator of fluid retention.
Methodology:
-
Patient Preparation:
-
The patient should be in a supine position for at least 10 minutes before the measurement to allow for fluid stabilization.
-
Ensure the patient has not consumed alcohol or exercised vigorously for at least 8 hours prior to the measurement.
-
Remove any metal objects (jewelry, watches) from the patient's body.
-
-
Electrode Placement:
-
Clean the skin at the electrode sites (typically on the hand and foot of the same side of the body) with an alcohol wipe to ensure good electrical contact.
-
Place two electrodes on the dorsal surface of the hand (one near the metacarpophalangeal joint and the other on the wrist) and two electrodes on the dorsal surface of the foot (one near the metatarsophalangeal joint and the other on the ankle).
-
-
Measurement Procedure:
-
Connect the leads from the bioimpedance spectroscopy device to the electrodes.
-
Initiate the measurement on the device. A small, imperceptible electrical current is passed through the body.
-
The device measures the impedance (resistance and reactance) at multiple frequencies.
-
-
Data Analysis:
-
The BIS device software uses a proprietary algorithm to calculate total body water (TBW), extracellular fluid (ECF), and intracellular fluid (ICF) volumes based on the impedance measurements.
-
Changes in these fluid compartments from baseline are monitored at subsequent study visits to assess fluid retention.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways of this compound and Dapagliflozin.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound and Flozins: Climbing to the ZENITH of nephroprotection? — NephJC [nephjc.com]
- 3. This compound and Dapagliflozin for the Treatment of CKD (ZENITH-CKD trial) [astrazenecaclinicaltrials.com]
- 4. iacld.com [iacld.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Zibotentan Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Zibotentan, a selective endothelin-A (ETA) receptor antagonist, in cell culture-based experiments. The following sections detail the mechanism of action, key signaling pathways, and step-by-step protocols for assessing the effects of this compound on cancer cell lines.
Mechanism of Action
This compound is a potent and specific antagonist of the endothelin-A (ETA) receptor, with an IC50 of approximately 13 nM for ETA receptor binding.[1] It exhibits high selectivity, showing little to no affinity for the endothelin-B (ETB) receptor.[2] The endothelin-1 (ET-1) peptide, upon binding to the ETA receptor on cancer cells, activates downstream signaling pathways that promote cell proliferation, survival (anti-apoptosis), migration, and invasion.[3] By blocking the ET-1/ETA receptor interaction, this compound effectively inhibits these pro-oncogenic signals.
Key Signaling Pathways Affected by this compound
This compound's antagonism of the ETA receptor leads to the modulation of several critical intracellular signaling pathways implicated in cancer progression. Notably, it has been shown to inhibit the phosphorylation and activation of Akt and p42/44 Mitogen-Activated Protein Kinase (MAPK).[2] This disruption of pro-survival signaling culminates in the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases, such as caspase-3, leading to programmed cell death.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various in vitro assays. Researchers should note that these values can be cell line-dependent and should be determined empirically for their specific system.
Table 1: this compound IC50 Values for Cell Viability
| Cell Line | Cancer Type | Seeding Density (cells/well) | Assay Duration | IC50 (µM) |
| Ovarian Cancer | ||||
| HEY | Ovarian Carcinoma | 5,000 - 10,000 | 72h | To be determined |
| OVCA 433 | Ovarian Carcinoma | 5,000 - 10,000 | 72h | To be determined |
| SKOV-3 | Ovarian Adenocarcinoma | 5,000 - 10,000 | 72h | To be determined |
| A-2780 | Ovarian Carcinoma | 3,000 - 8,000 | 72h | To be determined |
| Prostate Cancer | ||||
| PC-3 | Prostate Adenocarcinoma | 2,500 | 72h | To be determined |
| DU-145 | Prostate Carcinoma | 2,500 | 72h | To be determined |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | 5,000 | 72h | To be determined |
| MDA-MB-231 | Breast Adenocarcinoma | 2 x 104 | 72h | To be determined |
| Colorectal Cancer | ||||
| HT-29 | Colorectal Adenocarcinoma | 3 x 104 | 72h | To be determined |
| SW620 | Colorectal Adenocarcinoma | 2.5 x 105 (in 6-well) | 72h | To be determined |
Note: Seeding densities are provided as a starting point and should be optimized for each cell line and experimental condition.
Table 2: Effects of this compound on Cellular Processes
| Cell Line | Cancer Type | This compound Conc. | Effect | Quantitative Measurement |
| HEY | Ovarian Carcinoma | 1 µM | Inhibition of Proliferation | Significant inhibition observed |
| OVCA 433 | Ovarian Carcinoma | 1 µM | Inhibition of Proliferation | Significant inhibition observed |
| SKOV-3 | Ovarian Carcinoma | 1 µM | Inhibition of Proliferation | Potent inhibition observed |
| A-2780 | Ovarian Carcinoma | 1 µM | Inhibition of Proliferation | Potent inhibition observed |
| A-2780 | Ovarian Carcinoma | 1 µM | Induction of Apoptosis | Increased number of early apoptotic cells |
| HT-29 | Colorectal Cancer | 10-7 M | Inhibition of ET-1 Stimulated Growth | Significant reduction in growth |
| SW620 | Colorectal Cancer | 10-7 M | Inhibition of ET-1 Stimulated Growth | Significant reduction in growth |
| Colorectal Fibroblasts | - | 10-6 M | Inhibition of ET-1 Stimulated Migration | ~50% reduction in migration |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HEY, PC-3, MCF-7)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (see Table 1 for starting recommendations) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common starting concentration for in vitro studies is 1 µM. A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of caspase-3 and -7, key executioners of apoptosis.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate at an optimized density.
-
After 24 hours, treat with this compound (e.g., 1 µM) and a vehicle control for the desired duration (e.g., 24, 48 hours).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold-change in caspase activity relative to the vehicle control.
-
Cell Invasion Assay (Transwell Assay)
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (or other basement membrane extract)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Insert Coating:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the top of the transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium containing this compound at the desired concentration or vehicle control.
-
Seed the cells (e.g., 5 x 104 cells) into the upper chamber of the coated inserts.
-
-
Invasion:
-
Add complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate for 24-48 hours at 37°C.
-
-
Staining and Quantification:
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15-20 minutes.
-
Gently wash the inserts with water.
-
Count the number of stained cells in several fields of view under a microscope.
-
Calculate the percentage of invasion inhibition compared to the vehicle control.
-
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the phosphorylation status of Akt and MAPK in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-MAPK, anti-total-MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat with this compound (e.g., 1 µM) for the desired time.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Collect lysates and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels. β-actin should be used as a loading control.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
Application Notes and Protocols for Zibotentan Dissolution in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Zibotentan (ZD4054), a selective endothelin A (ETA) receptor antagonist, for in vivo experimental use. The following sections offer guidance on solvent selection, preparation of different formulations, and relevant biological context for its application.
Introduction
This compound is a potent and orally active antagonist of the endothelin A (ETA) receptor with a Ki of 13 nM, showing no significant activity at the ETB receptor.[1][2] It has been investigated for its potential in treating various cancers and chronic kidney disease.[3][4] Proper dissolution and formulation are critical for ensuring accurate dosing and bioavailability in preclinical animal models. This compound is poorly soluble in water and ethanol, necessitating the use of specific solvent systems for in vivo administration.[1]
Mechanism of Action: Endothelin A Receptor Antagonism
This compound exerts its effects by blocking the binding of endothelin-1 (ET-1) to the ETA receptor. ET-1 signaling through the ETA receptor is implicated in various pathological processes, including vasoconstriction, cell proliferation, fibrosis, and inflammation. In cancer, this pathway can promote tumor growth, angiogenesis, and metastasis. By inhibiting this interaction, this compound can mitigate these pro-oncogenic effects.
This compound Solubility and Formulation Data
This compound is practically insoluble in water and ethanol. Therefore, co-solvents and suspending agents are required for in vivo delivery. The choice of vehicle depends on the desired administration route (e.g., oral gavage, intraperitoneal injection) and the required concentration.
Table 1: this compound Formulations for In Vivo Experiments
| Formulation Type | Components | Final Concentration | Administration Route | Reference |
| Clear Solution | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | Up to 0.15 mg/mL | Not specified, suitable for injection | |
| Homogeneous Suspension | Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL | Oral Gavage | |
| Saline-Based Solution | 30% (w/w) Triethylene glycol (TEG), 2% (w/w) EtOH, 0.5% (w/w) HPMC, 0.1% (w/w) Tween 80, 67.4% Purified Water | 3-30 mg/mL (for 30-300 mg/kg dosing at 10 mL/kg) | Oral Gavage |
Experimental Protocols
Below are detailed protocols for preparing this compound formulations for in vivo administration.
Protocol 1: Preparation of a Clear this compound Solution
This protocol is suitable for preparing a low-concentration, clear solution of this compound, which can be appropriate for intravenous or intraperitoneal injections.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile double-distilled water (ddH₂O) or saline
-
Sterile tubes and syringes
Procedure:
-
Prepare a Stock Solution: First, prepare a stock solution of this compound in DMSO. For example, to create a 3 mg/mL stock, dissolve 3 mg of this compound in 1 mL of fresh DMSO. Ensure the powder is completely dissolved.
-
Add PEG300: In a separate sterile tube, add 400 µL of PEG300. To this, add 50 µL of the 3 mg/mL this compound stock solution. Mix thoroughly until the solution is clear.
-
Add Tween 80: Add 50 µL of Tween 80 to the mixture from the previous step. Mix again until the solution is clear.
-
Final Dilution: Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. This will result in a final this compound concentration of 0.15 mg/mL.
-
Administration: This solution should be used immediately after preparation for optimal results.
Protocol 2: Preparation of a this compound Suspension for Oral Gavage
This protocol is designed for preparing a higher concentration suspension of this compound suitable for oral administration.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile saline or purified water
-
Sterile tubes
-
Homogenizer or sonicator (optional, but recommended)
Procedure:
-
Prepare CMC-Na Solution: Prepare a stock solution of CMC-Na (e.g., 0.5% w/v) in sterile saline or water. This will serve as the vehicle.
-
Weigh this compound: Weigh the required amount of this compound powder. For example, to prepare a 5 mg/mL suspension, weigh 5 mg of this compound for every 1 mL of final volume.
-
Create Suspension: Add the this compound powder to the desired volume of the CMC-Na solution.
-
Homogenize: Mix the solution thoroughly to create a homogeneous suspension. Using a vortex mixer is essential, and brief sonication or homogenization can aid in achieving a uniform particle size.
-
Administration: Administer the suspension via oral gavage. Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.
Protocol 3: Preparation of a Saline-Based this compound Solution for Oral Gavage
This protocol provides an alternative formulation for oral gavage, as used in specific preclinical studies.
Materials:
-
This compound powder
-
Triethylene glycol (TEG)
-
Ethanol (EtOH)
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween® 80
-
Purified water
-
Sterile tubes
Procedure:
-
Prepare Vehicle: Prepare the vehicle by combining the components in the specified weight-for-weight percentages: 30% TEG, 2% EtOH, 0.5% HPMC, 0.1% Tween 80, and 67.4% purified water.
-
Dissolve this compound: Add the weighed this compound powder to the prepared vehicle to achieve the desired final concentration. For example, for a 100 mg/kg dose administered at 10 mL/kg, a 10 mg/mL solution is required.
-
Mix Thoroughly: Ensure the this compound is completely dissolved or evenly suspended in the vehicle.
-
Administration: This formulation is intended for oral gavage.
Stability and Storage
-
Powder: this compound powder is stable for years when stored at -20°C.
-
Stock Solutions: Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for one month. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.
-
Working Solutions: Formulations for in vivo use, especially those containing water, should be prepared fresh and used immediately to ensure stability and prevent precipitation.
In Vivo Dosing and Administration Considerations
-
Oral Gavage: this compound has been administered orally in preclinical studies at doses ranging from 30 mg/kg to 300 mg/kg. Care should be taken during oral gavage to avoid esophageal injury or accidental tracheal administration.
-
Intraperitoneal Injection: Intraperitoneal (i.p.) administration has also been used, for example, at a dose of 10 mg/kg/day.
-
Toxicity: In some studies with athymic nude mice, oral gavage of this compound has been associated with nasal olfactory epithelium damage, which may be a consideration for study design and animal monitoring.
By following these detailed protocols and considering the provided data, researchers can confidently prepare this compound for in vivo experiments, ensuring consistency and reliability in their studies.
References
Application Notes and Protocols: Zibotentan in Ovarian Cancer Xenograft Models
Introduction
Zibotentan (ZD4054) is a specific and potent antagonist of the Endothelin-A (ETA) receptor, a key component of the endothelin axis.[1][2] In human ovarian carcinoma, the endothelin-1 (ET-1) and its ETA receptor are often overexpressed, and this overexpression is correlated with a higher tumor grade.[3] The activation of the ETA receptor by ET-1 promotes several processes crucial for cancer progression, including cell proliferation, survival, angiogenesis, invasion, and epithelial-to-mesenchymal transition (EMT).[3][4] Consequently, blocking this pathway with an antagonist like this compound presents a rational therapeutic strategy. Preclinical studies using xenograft models have demonstrated that this compound can significantly inhibit ovarian cancer growth, both as a monotherapy and in combination with standard cytotoxic agents.
These application notes provide a summary of the use of this compound in preclinical ovarian cancer xenograft models, detailing its mechanism of action, efficacy data, and relevant experimental protocols.
Mechanism of Action
This compound exerts its anti-tumor effects by specifically binding to and inhibiting the ETA receptor. This blockade disrupts multiple downstream signaling pathways activated by ET-1 in ovarian cancer cells:
-
Inhibition of Proliferation and Survival: this compound inhibits both basal and ET-1 induced cell proliferation in various ovarian cancer cell lines (e.g., HEY, OVCA 433, SKOV-3, A-2780). This is associated with the inhibition of key survival signaling pathways, including the phosphorylation of AKT and p42/44 MAPK, and the transactivation of the Epidermal Growth Factor Receptor (EGFR). It also promotes apoptosis through the inhibition of the anti-apoptotic protein bcl-2 and the activation of caspase-3.
-
Reversal of Epithelial-Mesenchymal Transition (EMT): The ET-1/ETA axis is a known driver of EMT. This compound can revert ET-1-mediated EMT, characterized by an increase in E-cadherin expression and a decrease in the secretion of vascular endothelial growth factor (VEGF) and cellular invasiveness.
-
Anti-Angiogenic Effects: By inhibiting the ET-1/ETA pathway, this compound reduces the expression of pro-angiogenic factors such as VEGF and matrix metalloproteinase-2 (MMP-2), leading to an inhibition of tumor-induced vascularization in xenograft models.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in ovarian cancer models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| ETA Receptor Binding Affinity (Ki) | 13 nM | Human ETA Receptor | |
| ETA Receptor Antagonism (IC50) | 21 nM | Human ETA Receptor | |
| ETB Receptor Binding Affinity (IC50) | >10 µM | Human ETB Receptor |
Table 2: In Vivo Efficacy of this compound Monotherapy in HEY Ovarian Carcinoma Xenografts
| Treatment Group | Dosage & Administration | Duration | Tumor Growth Inhibition (%) | Key Biomarker Changes | Reference |
| This compound | 10 mg/kg/day, i.p. | 21 days | 69% | ↓ Ki-67 (37%), ↓ Vascularization (62%), ↓ MMP-2, ↓ VEGF, ↓ p-MAPK, ↓ p-EGFR, ↑ E-cadherin |
Table 3: In Vivo Efficacy of ETA Receptor Antagonists in Combination Therapy (HEY Xenografts)
| Treatment Combination | Key Outcomes | Reference |
| This compound + Paclitaxel | More marked and prolonged tumor growth inhibition compared to single agents. | |
| This compound + Cisplatin + Paclitaxel | Highly effective inhibition of tumor growth, neovascularization, and cell proliferation. | |
| Atrasentan + Paclitaxel | Strong antitumor effect; 4 of 10 mice had no histological evidence of tumors. | |
| Atrasentan + Cisplatin | Potentiated anti-tumor effect with partial or complete tumor regression. |
*Atrasentan is another specific ETA receptor antagonist with a similar mechanism of action.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound blocks the ET-1/ETA receptor axis, inhibiting downstream pro-tumorigenic signaling.
Caption: Workflow for evaluating this compound efficacy in an ovarian cancer xenograft model.
Experimental Protocols
Protocol 1: Ovarian Cancer Cell Culture (HEY Cell Line)
-
Cell Line: HEY human ovarian carcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.
Protocol 2: Establishment of Subcutaneous Ovarian Cancer Xenografts
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: On the day of injection, harvest HEY cells using trypsin, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Protocol 3: this compound Administration
-
Drug Preparation: Prepare this compound for intraperitoneal (i.p.) injection. The vehicle used in studies is often a solution like 0.5% (w/v) methylcellulose.
-
Dosage: A dose of 10 mg/kg body weight is administered daily.
-
Administration: Administer the prepared this compound solution or vehicle control via i.p. injection once daily for the duration of the study (e.g., 21 days).
-
Combination Therapy: For combination studies, administer cytotoxic agents like paclitaxel or cisplatin according to established protocols, often in conjunction with the daily this compound treatment.
Protocol 4: Assessment of Tumor Growth and Biomarker Analysis
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week throughout the study. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice. Surgically excise the tumors, weigh them, and divide them for different analyses.
-
Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in 10% buffered formalin for paraffin embedding. Perform IHC on tissue sections to analyze protein expression and localization.
-
Proliferation Marker: Ki-67 staining to assess cell proliferation.
-
Angiogenesis Marker: CD31 staining to determine microvessel density.
-
EMT Marker: E-cadherin staining.
-
-
Protein Analysis (Western Blot): Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C. Prepare protein lysates to analyze the expression and phosphorylation status of key signaling molecules such as EGFR, MAPK, and AKT via Western blotting.
References
Application Notes and Protocols for Zibotentan in Chronic Kidney Disease (CKD) Clinical Trials
These application notes provide a comprehensive overview of the clinical trial design and protocols for investigating the efficacy and safety of Zibotentan, a selective endothelin-A (ETA) receptor antagonist, in patients with Chronic Kidney Disease (CKD). The information is primarily based on the design and findings of the ZENITH-CKD Phase 2b trial.
Introduction and Rationale
Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathological feature of CKD is albuminuria, the presence of excess protein in the urine, which is a strong predictor of disease progression and cardiovascular complications. Endothelin-1 (ET-1) is a potent vasoconstrictor that, through its action on the ETA receptor in the kidneys, contributes to glomerular hypertension, inflammation, and fibrosis, all of which exacerbate kidney damage and albuminuria.
This compound is a highly selective ETA receptor antagonist. By blocking the ETA receptor, this compound is hypothesized to improve renal hemodynamics, reduce albuminuria, and slow the progression of CKD.[1][2][3] Clinical trials have been designed to evaluate the efficacy and safety of this compound, often in combination with standard-of-care treatments for CKD, such as sodium-glucose co-transporter 2 (SGLT2) inhibitors.[4][5]
Signaling Pathway of this compound's Action in CKD
Clinical Trial Design: The ZENITH-CKD Study
The ZENITH-CKD trial is a Phase 2b, multicenter, randomized, double-blind, active-controlled study designed to assess the efficacy and safety of this compound in combination with Dapagliflozin in patients with CKD.
Study Objectives
The primary objective of the ZENITH-CKD trial was to evaluate the effect of this compound in combination with Dapagliflozin on the urinary albumin-to-creatinine ratio (UACR) compared to Dapagliflozin alone. Secondary objectives included assessing changes in estimated glomerular filtration rate (eGFR), blood pressure, and overall safety and tolerability.
Patient Population
The study enrolled adult patients with CKD, with or without type 2 diabetes, who were already receiving a stable dose of an angiotensin-converting enzyme inhibitor (ACEi) or an angiotensin receptor blocker (ARB).
Table 1: Key Inclusion and Exclusion Criteria for the ZENITH-CKD Trial
| Criteria | Description |
| Inclusion | |
| Age | ≥ 18 years |
| CKD Diagnosis | eGFR ≥ 20 and < 90 mL/min/1.73 m² |
| Albuminuria | UACR ≥ 150 and ≤ 5000 mg/g |
| Background Therapy | Stable dose of ACEi or ARB for at least 4 weeks prior to screening (unless not tolerated) |
| SGLT2i Naive | No current or prior treatment with an SGLT2 inhibitor within 1 month of screening |
| Exclusion | |
| Type 1 Diabetes | Diagnosis of type 1 diabetes mellitus |
| Recent Cardiovascular Events | Myocardial infarction, unstable angina, stroke, or transient ischemic attack within 3 months of screening |
| Uncontrolled Hypertension | Systolic blood pressure > 160 mmHg or diastolic blood pressure > 100 mmHg |
| Severe Heart Failure | New York Heart Association (NYHA) Class IV heart failure |
| Polycystic Kidney Disease | Autosomal dominant or recessive polycystic kidney disease |
| Immunosuppressive Therapy | Current or recent (within 6 months) treatment with cytotoxic or immunosuppressive therapy for kidney disease |
Study Design and Treatment Arms
The ZENITH-CKD trial employed a randomized, parallel-group design. Participants were randomly assigned to one of the following treatment arms for a 12-week treatment period:
-
This compound 1.5 mg + Dapagliflozin 10 mg (once daily)
-
This compound 0.25 mg + Dapagliflozin 10 mg (once daily)
-
Placebo + Dapagliflozin 10 mg (once daily)
An initial study design included higher doses of this compound (5 mg), but these arms were discontinued due to a higher incidence of fluid retention.
Experimental Protocols
Primary Endpoint: Change in UACR
The primary efficacy endpoint was the change in log-transformed UACR from baseline to week 12.
Protocol for UACR Measurement:
-
Sample Collection: A first-morning void spot urine sample is collected from the patient.
-
Laboratory Analysis: The urine sample is sent to a central laboratory for analysis of albumin and creatinine concentrations.
-
UACR Calculation: The UACR is calculated by dividing the urine albumin concentration (in milligrams) by the urine creatinine concentration (in grams).
-
Data Transformation: For statistical analysis, the UACR values are log-transformed to account for their typically skewed distribution.
-
Change from Baseline: The change from baseline is calculated for each patient by subtracting the baseline log-transformed UACR from the week 12 log-transformed UACR.
Key Secondary Endpoint: Change in eGFR
The change in eGFR from baseline to the end of the study was a key secondary endpoint.
Protocol for eGFR Calculation:
-
Blood Sample Collection: A serum blood sample is collected from the patient.
-
Creatinine Measurement: The serum creatinine level is measured by a central laboratory.
-
eGFR Calculation: The eGFR is calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, which incorporates serum creatinine, age, sex, and race.
-
Change from Baseline: The change from baseline is calculated for each patient by subtracting the baseline eGFR from the eGFR at the final study visit.
Summary of Clinical Trial Data
The ZENITH-CKD trial demonstrated that the combination of this compound and Dapagliflozin resulted in a statistically significant and clinically meaningful reduction in UACR compared to Dapagliflozin alone.
Table 2: Baseline Demographics and Clinical Characteristics of the ZENITH-CKD Trial Population
| Characteristic | Value |
| Number of Patients | 447 |
| Mean Age (years) | 62.8 |
| Female (%) | 30.9 |
| White (%) | 68.2 |
| Mean eGFR (mL/min/1.73 m²) | 46.7 |
| Geometric Mean UACR (mg/g) | 538.3 |
Table 3: Key Efficacy and Safety Outcomes from the ZENITH-CKD Trial
| Outcome | This compound 1.5 mg + Dapagliflozin 10 mg | This compound 0.25 mg + Dapagliflozin 10 mg | Placebo + Dapagliflozin 10 mg |
| Efficacy | |||
| Mean % Change in UACR from Baseline at Week 12 | -52.5% | -47.7% | Not Reported |
| UACR Difference vs. Dapagliflozin Alone at Week 12 | -33.7% (p<0.001) | -27.0% (p=0.002) | - |
| Safety | |||
| Fluid Retention Events (%) | 18.4% | 8.8% | 7.9% |
Conclusion and Future Directions
The ZENITH-CKD trial provides evidence that this compound, in combination with an SGLT2 inhibitor, can significantly reduce albuminuria in patients with CKD. The lower dose of this compound (0.25 mg) appeared to have a more favorable safety profile with respect to fluid retention. These findings support the continued development of this compound for the treatment of CKD, with a Phase 3 trial (ZENITH High Proteinuria) underway to further evaluate its long-term efficacy and safety. The combination of an ETA receptor antagonist with an SGLT2 inhibitor represents a promising novel therapeutic strategy for patients with CKD who remain at high risk of disease progression despite standard of care.
References
- 1. Endothelin receptor antagonists in diabetic and non-diabetic chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifescivoice.com [lifescivoice.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Efficacy and safety of this compound and dapagliflozin in patients with chronic kidney disease: study design and baseline characteristics of the ZENITH-CKD trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound and dapagliflozin in patients with chronic kidney disease: study design and baseline characteristics of the ZENITH-CKD trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Zibotentan's Effect on Albuminuria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques used to measure the effect of Zibotentan on albuminuria. This document includes an overview of this compound's mechanism of action, quantitative data from clinical trials, and detailed protocols for the primary method of albuminuria assessment, the Urinary Albumin-to-Creatinine Ratio (UACR).
Introduction to this compound and its Role in Reducing Albuminuria
This compound is a selective endothelin A (ETA) receptor antagonist. In the context of kidney disease, elevated levels of endothelin-1 (ET-1) contribute to renal injury and the development of albuminuria through various mechanisms. ET-1 binding to the ETA receptor on glomerular cells, such as podocytes and mesangial cells, can lead to vasoconstriction, inflammation, cellular proliferation, and fibrosis.[1][2][3][4] This can damage the glomerular filtration barrier, leading to the leakage of albumin into the urine, a condition known as albuminuria. Albuminuria is a key marker of chronic kidney disease (CKD) and is associated with an increased risk of disease progression and cardiovascular events.[5]
This compound works by blocking the ETA receptor, thereby inhibiting the downstream signaling pathways activated by ET-1. This antagonism is believed to improve kidney blood flow, reduce inflammation and vascular stiffness, and ultimately decrease the excretion of albumin in the urine. Clinical trials have investigated the efficacy of this compound, often in combination with other therapies like SGLT2 inhibitors (e.g., Dapagliflozin), in reducing albuminuria in patients with CKD.
Quantitative Data from the ZENITH-CKD Phase IIb Trial
The ZENITH-CKD Phase IIb trial evaluated the efficacy of this compound in combination with Dapagliflozin on the reduction of UACR in patients with chronic kidney disease. The results demonstrated a statistically significant and clinically meaningful reduction in albuminuria.
Table 1: Efficacy of this compound in Combination with Dapagliflozin on UACR Reduction at 12 Weeks
| Treatment Group | N | Mean Change from Baseline in UACR (%) | Difference in UACR vs. Dapagliflozin Alone (%) | 90% Confidence Interval | p-value |
| High-Dose this compound (1.5 mg) + Dapagliflozin (10 mg) | 179 | -52.5 | -33.7 | -42.5 to -23.5 | <0.001 |
| Low-Dose this compound (0.25 mg) + Dapagliflozin (10 mg) | 91 | -47.7 | -27.0 | -38.4 to -13.6 | 0.002 |
| Dapagliflozin (10 mg) Alone | 177 | -28.3 | N/A | N/A | N/A |
Data sourced from the ZENITH-CKD Phase IIb trial results presented at the American Society of Nephrology (ASN) Kidney Week 2023 and published in The Lancet.
Experimental Protocols for Measuring Albuminuria
The primary and most recommended method for quantifying albuminuria in both clinical and research settings is the measurement of the Urinary Albumin-to-Creatinine Ratio (UACR). This ratio corrects for variations in urine concentration, providing a more accurate assessment of albumin excretion than measuring albumin concentration alone.
Protocol 1: Urine Sample Collection and Handling
Objective: To obtain a suitable urine sample for the measurement of albumin and creatinine.
Materials:
-
Sterile, screw-top urine collection container
-
Laboratory requisition form
-
Cooler with ice packs or refrigerator
Procedure:
-
Patient Instructions: Instruct the patient to collect a first-morning void urine sample. This is the preferred sample as it is more concentrated and less affected by diurnal variations. A random spot urine sample is also acceptable if a first-morning void is not feasible.
-
Collection: The patient should collect a mid-stream "clean catch" urine sample in the provided sterile container.
-
Labeling: Immediately label the container with the patient's name, date of birth, and the date and time of collection.
-
Storage and Transport: If the sample cannot be transported to the laboratory immediately, it should be refrigerated at 2-8°C. For long-term storage, urine samples should be frozen at -70°C. Samples should be transported to the laboratory on ice.
Protocol 2: Measurement of Urinary Albumin by Immunoturbidimetric Assay
Objective: To quantify the concentration of albumin in a urine sample.
Principle: This assay is based on the principle of turbidity measurement resulting from the antigen-antibody reaction between albumin in the sample and anti-albumin antibodies in the reagent. The degree of turbidity is proportional to the albumin concentration.
Materials:
-
Immunoturbidimetric assay kit for urinary albumin (commercial kits are widely available)
-
Spectrophotometer or automated clinical chemistry analyzer capable of reading absorbance at 340 nm
-
Calibrators and controls provided with the kit
-
Micropipettes and tips
-
Test tubes or microplates
Procedure (based on a general manual method):
-
Reagent Preparation: Prepare the working reagents according to the kit manufacturer's instructions. Allow reagents and samples to reach room temperature before use.
-
Assay Procedure: a. Pipette a specific volume of the urine sample, calibrators, and controls into appropriately labeled test tubes. b. Add the reaction buffer (R1) to each tube and mix. Incubate for a specified time at a controlled temperature (e.g., 5 minutes at 37°C) as per the kit protocol. c. Add the anti-human albumin antibody reagent (R2) to each tube and mix. d. Incubate for a second specified time at the same controlled temperature (e.g., 5 minutes at 37°C).
-
Measurement: Measure the absorbance of the samples, calibrators, and controls at 340 nm using a spectrophotometer.
-
Calculation: Calculate the albumin concentration in the urine samples by comparing their absorbance to the calibration curve generated from the standards.
Protocol 3: Measurement of Urinary Creatinine by the Jaffe Method
Objective: To quantify the concentration of creatinine in a urine sample.
Principle: The Jaffe reaction involves the reaction of creatinine with picric acid in an alkaline solution to form a reddish-orange colored complex. The rate of color formation is proportional to the creatinine concentration.
Materials:
-
Creatinine assay kit based on the Jaffe method (commercial kits are widely available)
-
Spectrophotometer or automated clinical chemistry analyzer
-
Calibrators and controls provided with the kit
-
Micropipettes and tips
-
Test tubes or microplates
-
Deionized water for urine dilution
Procedure (based on a general kinetic method):
-
Sample Preparation: Dilute the urine sample with deionized water (e.g., 1:50 dilution) to bring the creatinine concentration within the linear range of the assay.
-
Reagent Preparation: Prepare the working reagent by mixing the picric acid solution and the alkaline buffer according to the kit manufacturer's instructions.
-
Assay Procedure: a. Pipette a specific volume of the diluted urine sample, calibrators, and controls into appropriately labeled test tubes. b. Add the working reagent to each tube and mix. c. Start a timer immediately after adding the reagent.
-
Measurement: Measure the change in absorbance over a specific time interval (e.g., between 20 and 80 seconds) at a wavelength of 500-520 nm.
-
Calculation: Calculate the creatinine concentration in the diluted urine samples by comparing their rate of absorbance change to that of the calibrators. Multiply the result by the dilution factor to obtain the final creatinine concentration.
Protocol 4: Calculation of the Urinary Albumin-to-Creatinine Ratio (UACR)
Objective: To calculate the UACR from the measured urinary albumin and creatinine concentrations.
Procedure:
-
Ensure that the albumin and creatinine concentrations are in the correct units. Typically, albumin is in milligrams (mg) and creatinine is in grams (g) or milligrams (mg).
-
Use the following formula to calculate the UACR:
UACR (mg/g) = [Urinary Albumin (mg/dL) / Urinary Creatinine (g/dL)]
or
UACR (mg/g) = [Urinary Albumin (mg/L) / Urinary Creatinine (g/L)] x 1000
Interpretation of UACR Results:
-
Normal to mildly increased: <30 mg/g
-
Moderately increased (formerly microalbuminuria): 30-300 mg/g
-
Severely increased (formerly macroalbuminuria): >300 mg/g
Visualizing the Mechanism and Workflow
Signaling Pathway of Endothelin-1 in Glomerular Cells
References
- 1. Direct Action of Endothelin-1 on Podocytes Promotes Diabetic Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting endothelin signaling in podocyte injury and diabetic nephropathy-diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Endothelin A Receptor in IgA Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of endothelin receptor antagonists in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. niddk.nih.gov [niddk.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Zibotentan-Induced Fluid Retention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address zibotentan-induced fluid retention observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective antagonist of the endothelin-A (ETA) receptor.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects through two receptor subtypes: ETA and ETB.[2][3] In pathological conditions, overactivation of the ETA receptor can contribute to vasoconstriction, inflammation, and fibrosis.[4] this compound is being investigated for its therapeutic potential in various diseases, including chronic kidney disease (CKD), by blocking these detrimental effects.[5]
Q2: Why does this compound cause fluid retention?
Fluid retention is a known class effect of endothelin receptor antagonists (ERAs). The mechanism is multifactorial and not fully elucidated, but it is thought to involve:
-
Renal Mechanisms: Endothelin receptors, including both ETA and ETB, play a complex role in regulating sodium and water balance in the kidneys. While ETA receptor blockade is the intended therapeutic action, it may disrupt the fine balance of sodium and water excretion. Some studies suggest that at higher concentrations, even selective ETA antagonists might have some off-target effects on ETB receptors, which are involved in promoting diuresis and natriuresis.
-
Increased Vascular Permeability: ETA receptor blockade can lead to an overstimulation of ETB receptors, which may increase vascular permeability, allowing fluid to shift from the intravascular to the interstitial space, contributing to edema.
-
Hormonal Alterations: Vasodilation induced by ETA antagonism can trigger compensatory responses, including the activation of the sympathetic nervous system and the release of arginine vasopressin and aldosterone, hormones that promote fluid retention.
Q3: What are the common signs of this compound-induced fluid retention in experimental subjects?
Common signs include:
-
Increased body weight
-
Peripheral edema (swelling in the limbs)
-
Changes in biochemical markers such as a decrease in hematocrit or hemoglobin (suggesting hemodilution) and an increase in B-type natriuretic peptide (BNP), a marker of cardiac wall stress.
Q4: How can this compound-induced fluid retention be mitigated?
Recent clinical data has shown that co-administration of a sodium-glucose cotransporter 2 (SGLT2) inhibitor, such as dapagliflozin, can effectively attenuate this compound-induced fluid retention. SGLT2 inhibitors promote osmotic diuresis and natriuresis by blocking the reabsorption of glucose and sodium in the kidneys. Lowering the dose of this compound has also been shown to reduce the risk of fluid retention.
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of fluid retention in a preclinical animal model.
Possible Cause 1: this compound dose is too high.
-
Troubleshooting Step: Review the dose-response relationship for this compound in the specific animal model. The risk of fluid retention is dose-dependent. Consider reducing the this compound dose.
Possible Cause 2: High salt diet in the animal model.
-
Troubleshooting Step: A high-salt diet can exacerbate fluid retention. If a high-salt diet is part of the experimental design to induce a certain pathology, be aware that this will likely increase the incidence of this compound-induced fluid retention. Ensure the salt content in the diet is consistent across all experimental groups.
Possible Cause 3: Inadequate monitoring of fluid status.
-
Troubleshooting Step: Implement a more rigorous monitoring protocol. This should include daily body weight measurements and regular monitoring of hematocrit levels.
Issue 2: Difficulty in quantifying the extent of fluid retention.
Possible Cause 1: Reliance on a single, insensitive measure.
-
Troubleshooting Step: Employ a multi-parameter approach to assess fluid status. In addition to body weight, consider measuring changes in extracellular fluid volume using techniques like bioimpedance spectroscopy. Also, monitor relevant biomarkers like BNP.
Possible Cause 2: Lack of a clear definition for a fluid retention event.
-
Troubleshooting Step: Establish a clear and quantitative definition for a fluid retention event before the experiment begins. For example, the ZENITH-CKD trial defined it as an increase in body weight of at least 3% (with at least 2.5% being total body water) from baseline, or a significant increase in BNP levels.
Quantitative Data Summary
The following tables summarize key quantitative data from the ZENITH-CKD trial, which investigated the effects of this compound alone and in combination with dapagliflozin on fluid retention in patients with Chronic Kidney Disease.
Table 1: Incidence of Fluid Retention Events
| Treatment Group | Incidence of Fluid Retention Events (%) |
| Dapagliflozin + Placebo | 8% |
| This compound 0.25 mg + Dapagliflozin 10 mg | 9% |
| This compound 1.5 mg + Dapagliflozin 10 mg | 18% |
Data from the ZENITH-CKD trial.
Table 2: Hazard Ratios for Fluid Retention Compared to Dapagliflozin Alone
| Treatment Group | Hazard Ratio (95% CI) |
| This compound 5 mg | 8.50 (3.40, 21.30) |
| This compound 5 mg + Dapagliflozin 10 mg | 3.09 (1.08, 8.80) |
| This compound 1.5 mg + Dapagliflozin 10 mg | 2.70 (1.44, 5.07) |
| This compound 0.25 mg + Dapagliflozin 10 mg | 1.21 (0.50, 2.91) |
Data from a post-hoc analysis of the ZENITH-CKD trial.
Experimental Protocols
Protocol 1: Preclinical Assessment of this compound-Induced Fluid Retention in a Rat Model
This protocol is based on methodologies used in preclinical studies investigating the effects of this compound and dapagliflozin.
Objective: To evaluate the effect of this compound on fluid retention and the potential mitigating effect of dapagliflozin in a rodent model.
Materials:
-
Male Wistar rats
-
High-salt (4%) chow diet
-
This compound
-
Dapagliflozin
-
Vehicle control
-
Equipment for blood collection and hematocrit measurement
-
Metabolic cages for urine collection (optional)
-
Animal scale
Methodology:
-
Acclimatization: House male Wistar rats in pairs and acclimatize them to a high-salt (4%) chow diet for at least one week prior to the experiment.
-
Randomization: Randomize animals based on body weight into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Dapagliflozin, this compound low dose + Dapagliflozin, this compound high dose + Dapagliflozin).
-
Dosing: Administer drugs (or vehicle) daily via oral gavage for the duration of the study (e.g., 14 days).
-
Monitoring:
-
Measure and record the body weight of each animal daily prior to dosing.
-
Collect blood samples at baseline and at specified time points (e.g., day 7 and day 14) for hematocrit measurement as a surrogate for hemodilution.
-
-
Data Analysis: Compare changes in body weight and hematocrit from baseline across the different treatment groups. Statistical analysis (e.g., ANOVA) should be used to determine significant differences.
Protocol 2: Clinical Monitoring of Fluid Retention
This protocol is a composite based on the methods employed in the ZENITH-CKD clinical trial.
Objective: To monitor and quantify fluid retention in human subjects receiving this compound.
Materials:
-
Calibrated scale for body weight measurement
-
Bioimpedance spectroscopy (BIS) device
-
Equipment for blood sampling
-
Assay kits for B-type Natriuretic Peptide (BNP) or NT-proBNP measurement
Methodology:
-
Baseline Assessment: At the start of the treatment period, record the subject's baseline body weight, conduct a BIS measurement to determine extracellular and intracellular water, and collect a blood sample for baseline BNP/NT-proBNP levels.
-
Regular Monitoring:
-
Body Weight: Measure the subject's body weight at regular intervals (e.g., weekly) under standardized conditions (e.g., same time of day, similar clothing).
-
Bioimpedance Spectroscopy (BIS): Perform BIS measurements at specified study visits to track changes in extracellular fluid. The measurement is typically taken with the patient in a supine position with electrodes attached to a hand and foot.
-
BNP/NT-proBNP: Collect blood samples at predefined time points to measure changes in BNP or NT-proBNP levels. Assays should be performed according to the manufacturer's instructions.
-
-
Definition of a Fluid Retention Event: Pre-define the criteria for a fluid retention event. For example:
-
An increase in body weight of ≥3% from baseline, with bioimpedance confirming that ≥2.5% of this is total body water.
-
An increase in BNP of ≥100% from baseline, resulting in a BNP concentration >200 pg/mL (or >400 pg/mL with atrial fibrillation).
-
-
Data Analysis: Analyze changes in body weight, extracellular fluid, and BNP/NT-proBNP levels over time and compare between treatment groups.
Mandatory Visualizations
Caption: Endothelin-1 Signaling Pathway.
Caption: this compound and Dapagliflozin Interaction.
Caption: Preclinical Experimental Workflow.
References
- 1. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 2. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin and the Renal Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiuretic Effects of the Endothelin Receptor Antagonist Avosentan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Optimizing Zibotentan Concentration for Cell-Based Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Zibotentan?
A1: this compound is a potent and specific antagonist of the Endothelin A (ETA) receptor.[1][2] It binds to the ETA receptor with high affinity, thereby inhibiting the downstream signaling pathways activated by endothelin-1 (ET-1). This blockade can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of cell invasion in various cancer cell lines.[1][2]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. However, a common starting point for in vitro studies is around 1 µM, which has been shown to inhibit ET-1 induced mitogenic activity and EGFR transactivation in ovarian carcinoma cell lines.[2] For determining the half-maximal inhibitory concentration (IC50), a broader range, from picomolar to micromolar (e.g., 100 pM to 100 µM), is often used in initial screening assays.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 10 mg/mL. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. This compound is sparingly soluble in aqueous buffers, so for preparing working solutions, the DMSO stock should be diluted in the desired aqueous buffer. A 1:40 dilution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.02 mg/mL. It is not recommended to store the aqueous solution for more than one day. For long-term storage, the solid compound should be stored at -20°C, where it is stable for at least four years.
Q4: What are the known downstream signaling pathways affected by this compound?
A4: By blocking the ETA receptor, this compound inhibits the activation of several key downstream signaling pathways involved in cell survival and proliferation. These include the PI3K/AKT and MAPK (p42/44) pathways. Inhibition of these pathways leads to decreased phosphorylation of AKT and MAPK, which in turn can lead to increased apoptosis.
Data Presentation
This compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Human Recombinant ETA | N/A | 21 | |
| HEY | Ovarian Carcinoma | Effective at 1 µM | |
| OVCA 433 | Ovarian Carcinoma | Effective at 1 µM | |
| SKOV-3 | Ovarian Carcinoma | Potent Inhibition | |
| A-2780 | Ovarian Carcinoma | Potent Inhibition |
Note: "Potent Inhibition" and "Effective at 1 µM" indicate that specific IC50 values were not provided in the cited source, but significant biological effects were observed at these concentrations.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of a specific cell line and to calculate its IC50 value.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include untreated and vehicle controls.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Staining:
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) for compensation and gating.
-
Data Analysis: Determine the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Mandatory Visualization
Caption: this compound's mechanism of action on the ETA receptor signaling pathway.
Caption: General experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability in Vehicle Control | - DMSO concentration is too high and causing cytotoxicity. - Improper cell handling or contamination. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. For sensitive cell lines, it may need to be as low as 0.1%. - Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line. - Review aseptic techniques and check for signs of contamination. |
| Inconsistent or Non-reproducible Results | - Inaccurate pipetting or cell seeding. - this compound instability in the culture medium. - Variation in incubation times or other experimental conditions. | - Use calibrated pipettes and ensure a homogenous cell suspension before seeding. - Prepare fresh dilutions of this compound for each experiment as its stability in aqueous solutions is limited. - Standardize all experimental parameters, including incubation times, reagent concentrations, and instrument settings. |
| No Observable Effect of this compound | - The concentration range tested is too low. - The cell line does not express the ETA receptor or is resistant to its blockade. - The incubation time is too short. | - Test a wider range of this compound concentrations, including higher µM concentrations. - Confirm ETA receptor expression in your cell line using techniques like RT-PCR or Western blotting. - Extend the incubation time (e.g., to 72 hours) to allow for a biological response. |
| Precipitation of this compound in Culture Medium | - this compound has low aqueous solubility. - The concentration of the DMSO stock solution is too high. | - Ensure the final concentration of this compound in the medium is below its solubility limit. - When diluting the DMSO stock, add it to the pre-warmed medium slowly while gently vortexing to ensure proper mixing. - Consider a stepwise dilution of the DMSO stock in a small volume of medium before adding it to the final volume. |
| Unexpected Off-Target Effects | - this compound may have off-target effects at high concentrations. | - While this compound is highly selective for the ETA receptor, it's good practice to perform control experiments to rule out non-specific effects. - If unexpected results are observed, consider using a structurally different ETA receptor antagonist as a control. |
References
Zibotentan stability in different experimental buffers
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving Zibotentan.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and prepare this compound for in vitro experiments?
A1: this compound is sparingly soluble in aqueous buffers. For optimal results, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). A stock solution of up to 10 mg/mL in DMSO can be prepared. For your experimental buffer, you can then dilute the DMSO stock solution. For instance, a 1:40 dilution of a DMSO stock into Phosphate Buffered Saline (PBS) at pH 7.2 has been reported. It is crucial to note that aqueous solutions of this compound are not recommended for storage for more than one day. Always prepare fresh aqueous solutions for your experiments.
Q2: What is the known stability of this compound in aqueous solutions?
A2: There is limited publicly available quantitative data on the long-term stability of this compound in various experimental buffers. The general recommendation is to prepare aqueous solutions fresh daily from a DMSO stock. Instability in aqueous solutions can lead to precipitation and loss of activity. For critical experiments, it is advisable to perform a stability study in your specific experimental buffer and conditions.
Q3: In which signaling pathway is this compound active?
A3: this compound is a selective antagonist of the Endothelin A (ETA) receptor. It functions by blocking the binding of Endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways that are involved in processes such as vasoconstriction, cell proliferation, and inflammation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | This compound has exceeded its solubility limit in the final aqueous buffer. | - Decrease the final concentration of this compound in your experiment.- Increase the percentage of DMSO in the final solution (ensure solvent tolerance of your experimental system).- Evaluate the pH of your buffer, as the solubility of compounds can be pH-dependent. |
| Inconsistent or lower-than-expected activity in cellular assays. | - Degradation of this compound in the aqueous experimental buffer.- Adsorption of the compound to plasticware. | - Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.- Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C.- Consider using low-adhesion plasticware for the preparation and incubation of this compound solutions. |
| Difficulty in achieving the desired final concentration in aqueous buffer. | Low intrinsic aqueous solubility of this compound. | - Prepare a higher concentration DMSO stock solution to minimize the volume of DMSO added to the aqueous buffer.- For in vivo formulations, consider using co-solvents such as polyethylene glycol (PEG) or Tween 80, though their compatibility with in vitro assays must be verified. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Prepare a Stock Solution: Dissolve solid this compound in 100% DMSO to a concentration of 10 mg/mL.
-
Storage of Stock Solution: Aliquot the DMSO stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilutions (if necessary): On the day of the experiment, thaw a vial of the DMSO stock solution. Prepare any necessary intermediate dilutions in 100% DMSO.
-
Prepare Final Working Solution: Add the this compound-DMSO solution to your pre-warmed aqueous experimental buffer (e.g., cell culture medium, PBS) to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%). Mix thoroughly by gentle vortexing or inversion.
-
Use Immediately: Use the freshly prepared aqueous this compound solution immediately. Do not store aqueous solutions for more than one day.
Protocol 2: Assessing the Stability of this compound in an Experimental Buffer
This protocol provides a general method to evaluate the stability of this compound in a specific aqueous buffer over time.
-
Prepare this compound Solution: Prepare a solution of this compound in your experimental buffer at the final working concentration following Protocol 1.
-
Time Points: Aliquot the solution into separate sterile tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the tubes at the desired temperature (e.g., room temperature or 37°C).
-
Sample Analysis: At each time point, analyze the concentration of this compound remaining in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |
| Dimethyl Formamide | ~10 mg/mL |
| 1:40 DMSO:PBS (pH 7.2) | ~0.02 mg/mL[1] |
| Water | Sparingly soluble[1] |
| Ethanol | Insoluble |
Table 2: Example Stability Data of a Small Molecule in PBS (pH 7.4) at 37°C
This table presents hypothetical data to illustrate how stability results might be presented. Actual stability of this compound may vary and should be determined experimentally.
| Time (hours) | Concentration Remaining (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 24 | 45 |
Mandatory Visualizations
Caption: this compound blocks the Endothelin-1 signaling pathway.
Caption: Experimental workflow for assessing this compound stability.
References
Identifying and avoiding artifacts in Zibotentan studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Zibotentan. The information aims to help identify and avoid common artifacts in experimental studies.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during this compound experiments.
Issue 1: High Variability or Poor Reproducibility in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Seeding Density | Ensure cells are healthy, viable, and in the exponential growth phase before seeding. Optimize cell seeding density to maximize the assay window and avoid over-confluence. |
| This compound Solubility and Stability | Prepare fresh this compound stock solutions in an appropriate solvent (e.g., DMSO). When diluting in aqueous cell culture media, ensure the final solvent concentration is not toxic to the cells and that this compound remains in solution. Consider the stability of this compound in media over the course of the experiment; for longer incubations, media changes with fresh compound may be necessary. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. Ensure proper incubator humidity and temperature distribution. |
Issue 2: Unexpected or Off-Target Effects in In Vitro Studies
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding | In binding assays, non-specific binding can be high. Use appropriate blocking agents, such as bovine serum albumin (BSA), and optimize washing steps. Include control experiments with a high concentration of unlabeled ligand to determine non-specific binding. |
| Activation of Alternative Signaling Pathways | While this compound is a selective ETA receptor antagonist, at high concentrations, it may have off-target effects. Perform dose-response experiments to determine the optimal concentration range. Use control cell lines that do not express the ETA receptor to identify non-specific effects. |
| Interaction with Assay Components | This compound may interfere with certain assay reagents or detection methods. Run appropriate controls, such as this compound in the absence of cells, to identify any interference. |
Issue 3: Artifacts in In Vivo Animal Studies
| Potential Cause | Troubleshooting Steps |
| Fluid Retention and Edema | Monitor animals for signs of fluid retention, such as rapid weight gain or swelling. This is a known class effect of endothelin receptor antagonists.[1][2] |
| Nasal Olfactory Epithelium Damage (in mice) | Be aware of potential off-target effects, such as damage to the nasal olfactory epithelium, which has been observed in mice.[3] This could impact studies related to olfaction or behavior. |
| Gavage-Related Injury | Minimal lesions in the nasal cavity of control animals in some studies suggest the possibility of gavage-related reflux injury.[3] Ensure proper gavage technique to minimize this risk. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific and potent antagonist of the Endothelin A (ETA) receptor.[4] It blocks the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways involved in vasoconstriction, cell proliferation, and apoptosis.
Q2: What are the known IC50 values for this compound?
The IC50 of this compound for the ETA receptor is approximately 21 nM.
Q3: Is this compound selective for the ETA receptor over the ETB receptor?
Yes, this compound is highly selective for the ETA receptor. It has no significant activity at the ETB receptor, with an IC50 of >10 µM.
Q4: What are the common clinical side effects of this compound?
Common adverse events are related to its mechanism of action and include peripheral edema, headache, and nasal congestion. Fluid retention is a known class effect of endothelin receptor antagonists.
Q5: What were the findings of the ZENITH-CKD trial regarding this compound?
The ZENITH-CKD trial evaluated this compound in combination with Dapagliflozin for chronic kidney disease. The combination therapy showed a significant reduction in the urinary albumin-to-creatinine ratio (UACR). However, fluid retention events were more frequent at higher doses of this compound.
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Parameter | Value | Reference |
| ETA Receptor IC50 | 21 nM | |
| ETB Receptor IC50 | >10 µM |
Table 2: ZENITH-CKD Trial - Fluid Retention Events (12-week treatment period)
| Treatment Group | Incidence of Fluid Retention | Reference |
| Dapagliflozin + Placebo | 8% | |
| This compound 0.25 mg + Dapagliflozin | 9% | |
| This compound 1.5 mg + Dapagliflozin | 18% |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line expressing ETA receptor (e.g., HEY, OVCA 433)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, or until formazan crystals are visible.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines a method to detect this compound-induced apoptosis by flow cytometry.
Materials:
-
Suspension or adherent cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Harvest the cells (for adherent cells, use trypsin and collect any floating cells from the medium).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Simplified Endothelin-1 signaling pathway and the inhibitory action of this compound on the ETA receptor.
Caption: A logical workflow for troubleshooting common issues in this compound cell-based experiments.
References
- 1. Study to Investigate Efficacy, Safety, and Tolerability of this compound/Dapagliflozin Compared to Dapagliflozin in Participants with Chronic Kidney Disease and High Proteinuria (ZENITH High Proteinuria) [astrazenecaclinicaltrials.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Endothelin receptor antagonists (ERAs) can potentially be used as therapeutic drugs to reduce hypertension caused by small molecule tyrosine kinase inhibitors (TKIs) [frontiersin.org]
Zibotentan Dose-Finding Studies: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting dose-finding studies with Zibotentan in new disease models. The following question-and-answer format directly addresses specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (ZD4054) is a potent and specific antagonist of the Endothelin-A (ETA) receptor, with an IC50 of 13nM.[1] It shows no significant activity at the Endothelin-B (ETB) receptor.[1] The ETA receptor is a G-protein coupled receptor that, when activated by its ligand Endothelin-1 (ET-1), triggers a cascade of intracellular signaling pathways. These pathways are involved in various cellular processes such as proliferation, apoptosis resistance, migration, invasion, and angiogenesis, all of which are critical in cancer progression.[2][3][4] By blocking the ETA receptor, this compound aims to inhibit these pro-oncogenic behaviors.
Q2: What are the key signaling pathways affected by this compound?
A2: this compound, by blocking the ETA receptor, inhibits the downstream signaling pathways activated by Endothelin-1. Upon ET-1 binding, the ETA receptor activates G-proteins (primarily Gq/11 and G12/13), which in turn stimulate various effectors including Phospholipase Cβ (PLCβ). This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC). These events subsequently activate the MAPK/ERK, PI3K/Akt, and other signaling cascades that promote cell survival, proliferation, and migration. This compound's blockade of the ETA receptor disrupts these signaling events.
Troubleshooting Guides
Preclinical In Vivo Xenograft Studies
Issue: Difficulty in establishing and growing tumors in xenograft models.
Possible Causes and Solutions:
-
Cell Line Viability and Tumorigenicity: Ensure the cancer cell line used is highly viable and has a known high tumorigenicity rate. Passage number can affect tumorigenicity; use cells from earlier passages.
-
Mouse Strain: The choice of immunocompromised mouse strain is critical. Athymic nude mice are commonly used for human cancer xenografts. For studies involving the immune system, more severely immunocompromised strains like NOD/SCID or NSG mice might be necessary.
-
Cell Implantation Technique:
-
Subcutaneous Injection: This is the most common and technically straightforward method. Inject a sufficient number of cells (typically 1 x 10^6 to 1 x 10^7 cells) in a small volume (e.g., 100-200 µL) of sterile PBS or serum-free media into the flank of the mouse.
-
Orthotopic Injection: For some cancer types like ovarian cancer, orthotopic injection (e.g., under the ovarian bursa) can lead to a more clinically relevant tumor microenvironment and metastatic spread.
-
Use of Matrigel: Co-injecting cancer cells with Matrigel can significantly improve tumor take rate and growth.
-
-
Animal Health: Ensure the mice are healthy and housed in a sterile environment to prevent infections, which can compromise the study.
Issue: High variability in tumor growth among animals in the same group.
Possible Causes and Solutions:
-
Inconsistent Cell Number: Ensure accurate cell counting and consistent injection of the same number of viable cells into each animal.
-
Injection Site: Inject tumors into the same anatomical location for all animals to minimize variability in blood supply and growth conditions.
-
Animal Age and Weight: Use animals of the same age and within a narrow weight range to reduce physiological variability.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups based on tumor volume to ensure an even distribution.
Issue: Determining the optimal dose and administration route for this compound in a new cancer model.
Recommended Starting Doses from Preclinical Studies:
| Cancer Model | Dose | Route of Administration | Reference |
| Ovarian, Prostate, Breast | 10 mg/kg/day | Intraperitoneal (IP) | |
| Ovarian, Prostate, Breast | 50 mg/kg/day | Oral (PO) |
Considerations for Dose Selection:
-
Toxicity: Monitor animals for signs of toxicity, such as weight loss, lethargy, or changes in behavior. While this compound is generally well-tolerated in preclinical models, dose adjustments may be necessary for sensitive models.
-
Efficacy: The chosen dose should be sufficient to demonstrate a statistically significant anti-tumor effect compared to the vehicle control group.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound in the chosen animal model. The oral bioavailability and half-life may differ between species.
Preclinical In Vitro Assays
Issue: Selecting the appropriate concentration of this compound for in vitro experiments.
Recommended Concentration Range:
Based on previous studies, a concentration range of 1 to 10 µM is a good starting point for most in vitro assays, including proliferation, migration, and invasion assays.
Experimental Protocols:
-
Cell Proliferation (Thymidine Incorporation Assay):
-
Seed cells (e.g., HEY ovarian cancer cells) in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
After cell attachment, serum-starve the cells for 24 hours to synchronize their cell cycle.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) in the presence or absence of a mitogen like ET-1 (100 nM).
-
After 24 hours of treatment, add 1 µCi of [³H]thymidine to each well and incubate for an additional 6 hours.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Cell Migration (Wound Healing Assay):
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and replace the media with fresh media containing different concentrations of this compound.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the rate of wound closure by quantifying the change in the cell-free area over time.
-
-
Cell Invasion (Matrigel Invasion Assay):
-
Coat the upper chamber of a Transwell insert with a layer of Matrigel.
-
Seed cells in serum-free media in the upper chamber.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 24-48 hours to allow for cell invasion through the Matrigel.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the insert and count them under a microscope.
-
Clinical Studies: Chronic Kidney Disease (ZENITH-CKD Trial)
Q3: What is the rationale for using this compound in Chronic Kidney Disease (CKD)?
A3: The Endothelin system is implicated in the pathophysiology of CKD. ET-1 can contribute to kidney damage through vasoconstriction, inflammation, and fibrosis. By blocking the ETA receptor, this compound is being investigated for its potential to reduce albuminuria and slow the progression of CKD.
Q4: What were the key design features and dosing in the ZENITH-CKD Phase 2b trial?
A4: The ZENITH-CKD trial was a randomized, double-blind, active-controlled study in patients with CKD.
Patient Population: Adults with an estimated glomerular filtration rate (eGFR) ≥ 20 mL/min/1.73 m² and a urinary albumin-to-creatinine ratio (UACR) of 150-5000 mg/g.
Treatment Arms:
-
This compound 1.5 mg + Dapagliflozin 10 mg (once daily)
-
This compound 0.25 mg + Dapagliflozin 10 mg (once daily)
-
Placebo + Dapagliflozin 10 mg (once daily)
Primary Endpoint: Change from baseline in UACR at week 12.
Key Findings: Both low-dose (0.25 mg) and high-dose (1.5 mg) this compound in combination with Dapagliflozin resulted in a statistically significant reduction in UACR compared to Dapagliflozin alone.
References
Zibotentan Clinical Trials: A Technical Support Center for Managing Adverse Events
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse events associated with Zibotentan in clinical trials.
Troubleshooting Guides
This section offers structured guidance for identifying and managing common adverse events observed during this compound clinical trials.
Issue: Peripheral Edema and Fluid Retention
Initial Assessment:
Peripheral edema is a common adverse event associated with this compound, an endothelin A (ETA) receptor antagonist.[1][2][3] The mechanism is linked to the pharmacological activity of the drug.[2]
Monitoring and Management Protocol:
A key strategy for managing this adverse event is vigilant monitoring and a clear action plan. The ZENITH-CKD trial provides a robust framework for monitoring fluid retention.
Experimental Protocol: Monitoring for Fluid Retention
Objective: To prospectively monitor trial participants for early signs of fluid retention.
Methodology:
-
Baseline Measurements: At the start of the treatment period, establish baseline measurements for:
-
Body weight
-
B-type Natriuretic Peptide (BNP) or N-terminal pro-B-type Natriuretic Peptide (NT-proBNP)
-
Total body water (if bioimpedance spectroscopy is available)
-
-
Regular Monitoring:
-
Measure body weight at each study visit.
-
Collect blood samples for BNP or NT-proBNP analysis at regular intervals as defined in the study protocol.
-
Assess for clinical signs of edema (e.g., swelling in the ankles, legs).
-
-
Actionable Thresholds: An event of special interest for fluid retention is flagged if a participant meets the following criteria[4]:
-
A greater than 3% increase in body weight from baseline (or ≥2.5% as total body water measured by bioimpedance).
-
A greater than 100% increase in BNP from baseline AND a BNP value >200 pg/mL (in patients without atrial fibrillation) or >400 pg/mL (in patients with atrial fibrillation).
-
Management Steps:
-
Lifestyle Modifications: Recommend moderate sodium restriction (e.g., 2g or 90 mmol/day) and leg elevation when resting.
-
Diuretic Therapy: For persistent or significant edema, diuretic therapy may be initiated. The choice of diuretic (e.g., loop diuretics like furosemide, or aldosterone antagonists like spironolactone) should be guided by the patient's clinical status and comorbidities.
-
Dose Adjustment: If edema persists despite management, consider a dose reduction or temporary discontinuation of this compound as per the clinical trial protocol.
Troubleshooting Logic: Peripheral Edema
Issue: Headache and Nasal Congestion
Initial Assessment:
Headache and nasal congestion are frequently reported adverse events with this compound, consistent with its mechanism of action as an ETA receptor antagonist.
Management Protocol:
-
Symptomatic Relief:
-
Headache: For mild to moderate headaches, over-the-counter analgesics such as acetaminophen or non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen may be considered. For more severe or persistent headaches, a thorough neurological assessment is warranted to rule out other causes.
-
Nasal Congestion: Oral decongestants containing pseudoephedrine may provide symptomatic relief. Saline nasal sprays can also be used to alleviate dryness and congestion.
-
-
Monitoring: Document the frequency and severity of headaches and nasal congestion in the patient's case report form.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to adverse events?
A1: this compound is a specific antagonist of the Endothelin A (ETA) receptor. Endothelin-1 (ET-1) is a potent vasoconstrictor. By blocking the ETA receptor, this compound inhibits ET-1-mediated vasoconstriction. The common adverse events are considered mechanism-related. For example, peripheral edema may result from vasodilation and subsequent fluid shifts.
Signaling Pathway of this compound's Action
Q2: What are the most common adverse events reported in this compound clinical trials?
A2: The most frequently reported adverse events in clinical trials with this compound are peripheral edema, headache, and nasal congestion or rhinitis. In some studies, an increased risk of cardiac failure events has also been observed.
Table 1: Incidence of Common Adverse Events in this compound Clinical Trials
| Adverse Event | This compound Group Incidence | Placebo Group Incidence | Clinical Trial Reference |
| Peripheral Edema | 37.7% - 44% | 1.7% - (not specified) | Phase III (non-metastatic CRPC), Phase III (metastatic CRPC) |
| Headache | 26.2% - 31% | (not specified) | Phase III (non-metastatic CRPC), Phase III (metastatic CRPC) |
| Nasal Congestion | 24.9% | >15% lower than this compound | Phase III (non-metastatic CRPC) |
| Cardiac Failure (Any Grade) | 5.7% | 1.7% | Phase III (metastatic CRPC) |
| Cardiac Failure (Grade ≥3) | 3.0% | 1.0% | Phase III (metastatic CRPC) |
Q3: Are there specific patient populations at higher risk for this compound-related adverse events?
A3: Preclinical data and clinical trial exclusion criteria suggest that patients with a history of heart failure (NYHA grade II or higher) may be at increased risk for cardiovascular adverse events. Additionally, since this compound is largely cleared by the kidneys, patients with moderate to severe renal impairment may require dose re-evaluation.
Q4: What is the protocol for managing suspected cardiac-related adverse events?
A4:
Experimental Protocol: Cardiac Safety Monitoring
Objective: To monitor for and manage potential cardiac adverse events during this compound treatment.
Methodology:
-
Baseline Cardiac Assessment:
-
Obtain a thorough medical history, including any prior cardiovascular conditions.
-
Perform a baseline 12-lead electrocardiogram (ECG).
-
Measure baseline cardiac biomarkers such as BNP or NT-proBNP.
-
Consider a baseline echocardiogram to assess cardiac function, particularly in patients with pre-existing risk factors.
-
-
Ongoing Monitoring:
-
Perform ECGs at regular intervals throughout the study.
-
Monitor for clinical signs and symptoms of heart failure (e.g., dyspnea, fatigue, fluid retention).
-
Regularly measure vital signs, including blood pressure and heart rate.
-
-
Action Plan for Suspected Cardiac Events:
-
If a patient develops signs or symptoms of heart failure, this compound should be discontinued immediately.
-
Initiate appropriate medical management for heart failure according to standard clinical guidelines.
-
Report the event as a serious adverse event (SAE) to the study sponsor and relevant regulatory authorities.
-
Experimental Workflow: Cardiac Safety Monitoring
References
- 1. droracle.ai [droracle.ai]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. This compound (ZD4054) [openinnovation.astrazeneca.com]
- 4. Efficacy and safety of this compound and dapagliflozin in patients with chronic kidney disease: study design and baseline characteristics of the ZENITH-CKD trial - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of Zibotentan in combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zibotentan in combination therapies. The information is designed to address specific issues that may be encountered during experiments aimed at improving the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using this compound in combination with a drug like Dapagliflozin?
A1: this compound is a potent and selective endothelin A (ETA) receptor antagonist.[1] While effective in reducing albuminuria, a key marker of kidney damage, its use has been associated with fluid retention.[2][3] Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor with diuretic effects, which helps to drive fluid out of the extravascular space.[4][5] The primary rationale for this combination is to leverage the therapeutic effects of this compound on the kidneys while mitigating the dose-limiting side effect of fluid retention, thereby improving its overall therapeutic index.
Q2: What are the most common adverse events associated with this compound that I should monitor for in my preclinical models?
A2: The most frequently reported adverse events related to this compound's mechanism of action are peripheral edema (fluid retention), headache, and nasal congestion/rhinitis. In preclinical murine models, off-target effects such as lesions in the nasal olfactory epithelium, weight loss, and gastrointestinal bloat have also been observed, which may be linked to respiratory obstruction. Careful monitoring of animal weight, fluid intake, and respiratory status is crucial.
Q3: At what concentrations is this compound typically effective in preclinical studies?
A3: In murine tumor xenograft models, including prostate and ovarian cancer, this compound has been shown to inhibit tumor cell proliferation and mortality when dosed at concentrations of 10 mg/kg/day intraperitoneally (i.p.) or 50 mg/kg/day orally (p.o.). For in vitro studies, concentrations around 1 µM have been used to inhibit ET-1 induced activities in various cancer cell lines.
Q4: How can I assess potential synergistic, additive, or antagonistic effects of my combination therapy?
A4: Evaluating drug interactions requires a quantitative approach. Isobolographic analysis is a standard method where the dose-effect curves of individual drugs are used to predict the expected additive effect. If the observed effect of the combination is significantly greater than the predicted additive effect, it is considered synergistic. It is crucial to test multiple dose ratios, as synergy can be dose-dependent.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in cell viability/proliferation assays | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Solvent (e.g., DMSO) toxicity at higher concentrations. 4. Mycoplasma contamination. | 1. Ensure a homogenous cell suspension and use automated cell counters for accuracy. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS to create a humidity barrier. 3. Perform a solvent tolerance test to determine the maximum non-toxic concentration for your cell line. Keep final solvent concentration consistent across all wells. 4. Regularly test cell cultures for mycoplasma using PCR or a fluorescent dye-based kit. |
| Unexpected antagonistic effect at certain concentrations | 1. Off-target effects of one or both compounds. 2. One compound may be altering the metabolism or transport of the other. 3. Promiscuous activity of one compound (e.g., membrane disruption) interfering with the specific mechanism of the other. | 1. Profile your compounds against a panel of relevant off-targets. 2. Conduct pharmacokinetic interaction studies to assess if one drug alters the concentration of the other. 3. Test for non-specific effects, such as changes in cell membrane integrity, at the problematic concentrations. |
| Difficulty in reproducing results from published studies | 1. Differences in cell line passage number or source. 2. Variations in media, serum, or other reagents. 3. Subtle differences in assay timing or protocol. | 1. Use cell lines from a reputable source and maintain a consistent passage number for experiments. 2. Standardize all reagents, noting lot numbers. Serum source and quality can significantly impact results. 3. Carefully follow the published protocol, paying close attention to incubation times, drug exposure duration, and endpoint measurement details. |
In Vivo / Preclinical Model Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Excessive fluid retention or edema in animal models treated with this compound | 1. Dose of this compound is too high for the specific animal model or strain. 2. Insufficient diuretic/natriuretic effect of the combination agent. 3. Compromised renal function in the animal model, exacerbating fluid retention. | 1. Perform a dose-ranging study for this compound alone to establish the maximum tolerated dose (MTD) based on fluid retention. 2. Increase the dose of the combination agent (e.g., Dapagliflozin) or consider adding a diuretic with a different mechanism of action. 3. Assess baseline renal function (e.g., serum creatinine, BUN) of the animals before starting the study. |
| High variability in tumor growth in xenograft models | 1. Inconsistent number of viable tumor cells injected. 2. Variation in injection site (subcutaneous vs. orthotopic). 3. Poor tumor engraftment rate. 4. Replacement of human tumor stroma with mouse components over time. | 1. Use a cell viability assay (e.g., trypan blue) immediately before injection to ensure consistency. 2. Standardize the injection technique and location. For subcutaneous models, use the same flank for all animals. 3. Use highly immunodeficient mouse strains (e.g., NSG mice) to improve engraftment. 4. Be aware that this is a limitation of PDX models; consider this when analyzing the tumor microenvironment. |
| Difficulty in distinguishing between drug toxicity and disease progression | 1. Overlapping clinical signs (e.g., weight loss due to toxicity vs. cachexia). 2. Unexpected synergistic toxicity of the drug combination. | 1. Include a control group with non-tumor-bearing animals receiving the same drug combination to isolate drug-specific toxicity. 2. Conduct a formal drug interaction study (isobolographic analysis) for toxicity endpoints to identify synergistic toxicity. 3. Monitor specific biomarkers of disease progression (e.g., PSA for prostate cancer models) in addition to general clinical signs. |
Data Presentation
Table 1: Summary of Key Quantitative Data from the ZENITH-CKD Phase IIb Trial
| Treatment Group | N | Baseline UACR (mg/g) (Geometric Mean) | Change from Baseline in UACR at Week 12 | UACR Difference vs. Dapagliflozin Alone (p-value) | Fluid Retention Events (%) |
| Dapagliflozin 10 mg (Control) | 177 | 538.3 | - | - | 7.9% |
| Low-Dose Combination (this compound 0.25 mg + Dapagliflozin 10 mg) | 91 | 538.3 | -47.7% | -27.0% (p=0.002) | 8.8% |
| High-Dose Combination (this compound 1.5 mg + Dapagliflozin 10 mg) | 179 | 538.3 | -52.5% | -33.7% (p<0.001) | 18.4% |
| Data compiled from AstraZeneca press release, November 2023. |
Experimental Protocols
Protocol 1: In Vitro ETA Receptor Binding Assay
Objective: To determine the binding affinity (IC50, Ki) of this compound for the endothelin A (ETA) receptor.
Methodology:
-
Membrane Preparation: Use cell membranes from a cell line recombinantly expressing the human ETA receptor (e.g., mouse erythroleukemic cells).
-
Radioligand: Use 125I-labeled Endothelin-1 (125I-ET-1) as the radioligand.
-
Competitive Binding:
-
Incubate the cell membranes with a fixed concentration of 125I-ET-1.
-
Add varying concentrations of this compound (e.g., 100 pM to 100 µM in half-log increments) in triplicate.
-
Include controls for total binding (no competitor) and non-specific binding (excess cold ligand).
-
-
Incubation: Incubate the reaction mixture until equilibrium is reached.
-
Separation: Separate bound from free radioligand using rapid vacuum filtration through a glass fiber filter.
-
Detection: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (concentration that inhibits 50% of binding). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
Objective: To quantify kidney damage by measuring the ratio of albumin to creatinine in urine samples from preclinical models or clinical subjects.
Methodology:
-
Sample Collection: Collect a "spot" urine sample, preferably a first-morning void to reduce variability. For animal studies, use metabolic cages for timed urine collection.
-
Sample Preparation: Centrifuge the urine sample (e.g., 4000 x g for 3 minutes) to pellet any debris. Use the supernatant for the assay.
-
Albumin Measurement (Fluorescent Assay):
-
Use a commercial assay kit. A probe that specifically recognizes albumin (e.g., with Ex/Em = 600/630 nm) is common.
-
Prepare a standard curve using a known concentration of bovine serum albumin (BSA).
-
Add the albumin probe to standards and unknown samples in a 96-well white plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence and calculate the albumin concentration from the standard curve.
-
-
Creatinine Measurement (Colorimetric Assay):
-
Use a commercial assay kit. The assay typically involves enzymatic conversion of creatinine to a product that reacts with a probe to produce a chromophore (detectable at ~570 nm).
-
Prepare a creatinine standard curve.
-
Add the reaction mix to standards and unknown samples in a 96-well clear plate.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Measure absorbance and calculate the creatinine concentration from the standard curve.
-
-
Calculation: Calculate the UACR by dividing the albumin concentration (in mg/dL) by the creatinine concentration (in g/dL) to get the final ratio in mg/g.
Visualizations
Caption: this compound's mechanism of action via ETA receptor blockade.
Caption: Workflow for a preclinical xenograft combination study.
Caption: Troubleshooting logic for unexpected combination toxicity.
References
Troubleshooting Unexpected Results in Zibotentan Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zibotentan. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, binds to ETA receptors on smooth muscle cells, promoting cell proliferation and inhibiting apoptosis.[1][2] By blocking the ETA receptor, this compound inhibits these downstream signaling pathways.[1]
Q2: Are there any known off-target effects of this compound?
Yes, off-target effects have been observed, particularly in preclinical animal models. In a study using athymic nude mice with prostatic adenocarcinoma xenografts, this compound treatment was associated with severe lesions in the nasal olfactory epithelium.[3] This was accompanied by clinical signs such as weight loss, gastrointestinal bloat, and respiratory clicks. These effects are thought to be related to a type 2 immune response.
Q3: What are the most common adverse events observed in human clinical trials with this compound?
In human clinical trials, the most frequently reported adverse events are generally related to the pharmacological mechanism of ETA receptor antagonism. These include peripheral edema, headache, and nasal congestion. In the ZENITH-CKD clinical trial, fluid retention was a notable side effect, with the incidence increasing with higher doses of this compound.
Q4: Why is this compound being investigated in combination with Dapagliflozin?
The combination of this compound with the SGLT2 inhibitor Dapagliflozin is being explored to mitigate the fluid retention associated with this compound while potentially enhancing its therapeutic benefits, particularly in chronic kidney disease (CKD). Dapagliflozin has diuretic effects that can help counteract the fluid retention caused by this compound. This combination has shown promise in reducing albuminuria in patients with CKD.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, SRB).
-
Potential Cause 1: Cell Line Integrity and Passage Number.
-
Troubleshooting: Ensure the authenticity of your cell line through methods like STR profiling. Use cells within a consistent and low passage number range (ideally <20 passages from the original stock) to avoid genetic drift and altered cellular responses.
-
-
Potential Cause 2: Inconsistent Cell Seeding Density.
-
Troubleshooting: Use a consistent cell seeding density that allows for logarithmic growth throughout the experiment. Inconsistent initial cell numbers will lead to variable results.
-
-
Potential Cause 3: Variability in Drug Preparation.
-
Troubleshooting: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the stock solution is stored correctly, protected from light and at the appropriate temperature.
-
-
Potential Cause 4: Assay Protocol Variations.
-
Troubleshooting: Maintain consistent incubation times with this compound across all experiments. Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters and can produce different IC50 values; use the same assay for all comparative experiments.
-
Problem 2: No significant effect on cell viability at expected concentrations.
-
Potential Cause 1: Low Endothelin-1 (ET-1) Expression in the Cell Line.
-
Troubleshooting: this compound's primary mechanism involves blocking ET-1 signaling. If the chosen cell line does not express significant levels of ET-1 or the ETA receptor, the effect of this compound may be minimal. Confirm the expression of ET-1 and ETA receptor in your cell line using techniques like RT-PCR or Western blotting.
-
-
Potential Cause 2: Cell Line Resistance.
-
Troubleshooting: Some cancer cell lines may exhibit intrinsic or acquired resistance to ETA receptor antagonists. Consider testing a panel of cell lines with varying sensitivities.
-
Problem 3: Unexpected increase in cell proliferation at certain concentrations.
-
Potential Cause: Biphasic or Hormetic Effect.
-
Troubleshooting: While not commonly reported for this compound, some compounds can exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit a biological process. Perform a wider range of dose-response experiments to characterize this effect.
-
In Vivo Experiments (Xenograft Models)
Problem 1: Unexpected animal morbidity (weight loss, bloating, respiratory issues).
-
Potential Cause: Off-target toxicity to the nasal olfactory epithelium.
-
Troubleshooting: As observed in preclinical studies, this compound can cause severe nasal lesions in mice, leading to respiratory distress and subsequent complications like aerophagia and gastrointestinal bloat. Monitor animals closely for these clinical signs. Consider reducing the dose or frequency of administration if morbidity is observed. Ensure proper gavage technique to minimize reflux.
-
Problem 2: Lack of tumor growth inhibition.
-
Potential Cause 1: Insufficient Drug Exposure.
-
Troubleshooting: Verify the formulation and administration route of this compound to ensure adequate bioavailability. Plasma levels of the drug can be measured to confirm exposure.
-
-
Potential Cause 2: Tumor Model Insensitivity.
-
Troubleshooting: The tumor xenograft model may not be dependent on the endothelin-A receptor pathway for its growth and survival. Confirm ETA receptor expression in the tumor tissue.
-
Problem 3: High variability in tumor growth within the treatment group.
-
Potential Cause: Inconsistent Tumor Implantation.
-
Troubleshooting: Ensure consistent tumor cell numbers and injection technique for all animals. Tumor cells should be in a single-cell suspension and implanted in the same anatomical location.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| HEY | Cell Proliferation | ~1 | |
| OVCA 433 | Cell Proliferation | ~1 | |
| SKOV-3 | Cell Proliferation | Potent Inhibition | |
| A-2780 | Cell Proliferation | Potent Inhibition |
Table 2: Clinical Trial Data for this compound and Dapagliflozin in Chronic Kidney Disease (ZENITH-CKD)
| Treatment Group | N | Change in UACR from Baseline | Difference in UACR vs. Dapagliflozin Alone | Incidence of Fluid Retention Events |
| This compound (1.5 mg) + Dapagliflozin (10 mg) | 179 | -52.5% | -33.7% | 18.4% |
| This compound (0.25 mg) + Dapagliflozin (10 mg) | 91 | -47.7% | -27.0% | 8.8% |
| Dapagliflozin (10 mg) Alone | 177 | N/A | N/A | 7.9% |
UACR: Urinary Albumin-to-Creatinine Ratio Data from the ZENITH-CKD Phase IIb trial after 12 weeks of treatment.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed ovarian cancer cells (e.g., A2780, SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.
-
Data Acquisition: Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Western Blot for Phospho-MAPK (p44/42)
-
Cell Lysis: Treat cells with this compound for the desired time, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p44/42 MAPK (Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p44/42 MAPK.
Murine Xenograft Model of Human Ovarian Cancer
-
Cell Preparation: Harvest human ovarian cancer cells (e.g., SKOV-3) and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Animal Model: Use female immunodeficient mice (e.g., NOD-scid IL2Rγnull (NSG) or SCID).
-
Tumor Cell Implantation: Inject the cell suspension intraperitoneally (i.p.) into the mice.
-
Tumor Growth Monitoring: Monitor the mice for signs of tumor growth, such as abdominal distention and ascites formation. Tumor burden can also be monitored by measuring serum levels of CA125 if the cell line is known to secrete this marker.
-
This compound Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) at the desired dose and schedule. The control group should receive the vehicle.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors, ascites fluid, and other relevant tissues for analysis (e.g., histopathology, immunohistochemistry for proliferation markers like Ki-67, and analysis of apoptosis markers).
Mandatory Visualizations
References
Validation & Comparative
Zibotentan vs. Atrasentan: A Comparative Analysis for Castration-Resistant Prostate Cancer
A comprehensive review of two investigational endothelin-A receptor antagonists, zibotentan and atrasentan, in the treatment of castration-resistant prostate cancer (CRPC). This guide provides a detailed comparison of their clinical efficacy, safety profiles, and mechanisms of action, supported by data from pivotal Phase III clinical trials.
For researchers and drug development professionals navigating the landscape of therapeutic options for castration-resistant prostate cancer (CRPC), a thorough understanding of investigational agents is paramount. This guide offers an objective comparison of this compound and atrasentan, two selective endothelin-A (ETA) receptor antagonists that have been evaluated in late-stage clinical trials for CRPC. While neither agent ultimately demonstrated a significant survival benefit leading to regulatory approval for this indication, a detailed examination of their clinical trial data and underlying mechanisms provides valuable insights for the scientific community.
Mechanism of Action: Targeting the Endothelin Axis
Both this compound and atrasentan are small molecule inhibitors that selectively target the endothelin-A (ETA) receptor. The endothelin axis, particularly the binding of endothelin-1 (ET-1) to the ETA receptor, is implicated in various processes that drive cancer progression, including cell proliferation, evasion of apoptosis, angiogenesis, and bone metastasis.[1][2] By blocking the ET-1/ETA signaling pathway, these drugs were developed with the aim of inhibiting tumor growth and progression in CRPC.[1][2]
The binding of ET-1 to the ETA receptor activates several downstream signaling cascades, including the MAPK, PI3K/Akt, and NF-κB pathways, which are crucial for cell survival and proliferation.[1] this compound and atrasentan competitively inhibit this binding, thereby disrupting these pro-survival signals.
Clinical Efficacy in Castration-Resistant Prostate Cancer
The clinical development of both this compound and atrasentan in CRPC was primarily evaluated in large, randomized, placebo-controlled Phase III trials. The key efficacy endpoints in these studies were overall survival (OS) and progression-free survival (PFS) or time to progression (TTP).
This compound: The ENTHUSE Trials
This compound was investigated in a series of Phase III trials known as the ENTHUSE (Endothelin-A Use) program.
-
ENTHUSE M1 (Study 14): This trial evaluated this compound in patients with metastatic CRPC. The study did not meet its primary endpoint of improving overall survival.
-
ENTHUSE M0 (Study 15): This study focused on patients with non-metastatic CRPC. It was also terminated early due to the unlikelihood of meeting its primary efficacy endpoints of progression-free and overall survival.
-
ENTHUSE M1c (Study 33): This trial assessed this compound in combination with docetaxel chemotherapy in patients with metastatic CRPC. The addition of this compound to docetaxel did not result in a significant improvement in overall survival compared to docetaxel alone.
Atrasentan: Key Phase III Trials
Atrasentan was also evaluated in several Phase III trials for CRPC.
-
SWOG S0421: This large, randomized trial investigated the addition of atrasentan to docetaxel and prednisone in men with metastatic CRPC. The study was halted for futility as the addition of atrasentan did not improve either progression-free survival or overall survival.
-
SPINE (Study M00-244) and Study M00-211: These trials evaluated atrasentan as a monotherapy in men with metastatic and non-metastatic CRPC, respectively. While some biological activity was observed, neither trial demonstrated a significant benefit in their primary endpoints.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the pivotal Phase III trials of this compound and atrasentan in CRPC.
Table 1: Comparison of Efficacy in Metastatic CRPC
| Endpoint | This compound (ENTHUSE M1c) + Docetaxel | Placebo + Docetaxel | Atrasentan (SWOG S0421) + Docetaxel | Placebo + Docetaxel |
| Overall Survival (OS) | ||||
| Median OS (months) | 20.0 | 19.2 | 17.8 | 17.6 |
| Hazard Ratio (95% CI) | 1.00 (0.84 - 1.18) | - | 1.04 (0.90 - 1.19) | - |
| p-value | 0.963 | - | 0.64 | - |
| Progression-Free Survival (PFS) | ||||
| Median PFS (months) | Not Reported | Not Reported | 9.2 | 9.1 |
| Hazard Ratio (95% CI) | Not Reported | - | 1.02 (0.89 - 1.16) | - |
| p-value | Not Reported | - | 0.81 | - |
Table 2: Comparison of Efficacy in Non-Metastatic CRPC
| Endpoint | This compound (ENTHUSE M0) | Placebo | Atrasentan (SPINE) | Placebo |
| Overall Survival (OS) | ||||
| Hazard Ratio (95% CI) | 1.13 (0.73 - 1.76) | - | Not Reported | - |
| p-value | 0.589 | - | Not Reported | - |
| Progression-Free Survival (PFS) | ||||
| Hazard Ratio (95% CI) | 0.89 (0.71 - 1.12) | - | Not Reported | - |
| p-value | 0.330 | - | Not Reported | - |
| Time to Progression (TTP) | ||||
| Median TTP (days) | Not Reported | Not Reported | Delayed by 93 days (not statistically significant) | - |
| p-value | Not Reported | - | 0.288 | - |
Table 3: Comparison of Common Adverse Events (Grade ≥3)
| Adverse Event | This compound (ENTHUSE M1c) + Docetaxel (%) | Placebo + Docetaxel (%) | Atrasentan (SWOG S0421) + Docetaxel (%) | Placebo + Docetaxel (%) |
| Peripheral Edema | 52.7 (any grade) | Not Reported | Not Reported | Not Reported |
| Diarrhea | 35.4 (any grade) | Not Reported | Not Reported | Not Reported |
| Alopecia | 33.9 (any grade) | Not Reported | Not Reported | Not Reported |
| Nausea | 33.3 (any grade) | Not Reported | Not Reported | Not Reported |
| Any Grade ≥3 Toxicity | Not Reported | Not Reported | 57 | 60 |
Experimental Protocols
The pivotal Phase III trials for both this compound and atrasentan were designed as randomized, double-blind, placebo-controlled studies.
This compound (ENTHUSE Program)
-
Patient Population: Patients with metastatic or non-metastatic castration-resistant prostate cancer. Specific trials had further inclusion criteria, such as the ENTHUSE M1c trial which required patients to be candidates for docetaxel chemotherapy.
-
Intervention: this compound was administered orally at a dose of 10 mg once daily, either as a monotherapy or in combination with standard-of-care docetaxel (75 mg/m² intravenously every 21 days).
-
Comparator: Placebo, either as a monotherapy or in combination with docetaxel.
-
Primary Endpoints: The primary endpoints were typically overall survival (OS) and progression-free survival (PFS).
-
Statistical Analysis: Efficacy endpoints were generally analyzed using a log-rank test to compare the time-to-event distributions between the treatment and placebo arms. Hazard ratios and their corresponding confidence intervals were calculated.
Atrasentan (SWOG S0421)
-
Patient Population: Men with metastatic castration-resistant prostate cancer who were candidates for docetaxel-based chemotherapy.
-
Intervention: Atrasentan was administered orally at a dose of 10 mg daily in combination with docetaxel (75 mg/m² intravenously every 21 days) and prednisone (5 mg orally twice daily).
-
Comparator: Placebo in combination with docetaxel and prednisone.
-
Primary Endpoints: The co-primary endpoints were progression-free survival (PFS) and overall survival (OS).
-
Statistical Analysis: The trial was designed to detect a clinically meaningful improvement in OS and PFS with the addition of atrasentan. An intent-to-treat analysis was performed using a log-rank test.
Conclusion
References
A Comparative Guide to Zibotentan and Other Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Zibotentan with other prominent endothelin receptor antagonists (ERAs), including Bosentan, Ambrisentan, and Macitentan. The information is compiled from preclinical and clinical research to offer an objective overview of their performance, supported by experimental data.
Introduction to Endothelin Receptor Antagonists
Endothelin receptor antagonists (ERAs) are a class of drugs that block the action of endothelin (ET), a potent vasoconstrictor peptide involved in various physiological and pathological processes. By targeting the endothelin A (ET-A) and/or endothelin B (ET-B) receptors, ERAs can modulate vasoconstriction, cell proliferation, and inflammation.[1] This mechanism of action has led to their investigation and use in treating conditions such as pulmonary arterial hypertension (PAH), and more recently, chronic kidney disease (CKD) and certain cancers.[1][2]
This compound is a highly selective ET-A receptor antagonist that was initially investigated for the treatment of castration-resistant prostate cancer and is now in clinical development for CKD in combination with dapagliflozin.[3][4] This guide will compare this compound's pharmacological profile with that of other approved ERAs.
Comparative Data
The following tables summarize the key quantitative data for this compound and other ERAs, focusing on receptor binding affinity, selectivity, and pharmacokinetic properties.
Table 1: Receptor Binding Affinity and Selectivity
This table presents the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, which indicate the potency of the antagonists at the ET-A and ET-B receptors. Lower values signify higher binding affinity.
| Drug | Target Receptor | IC50 (nM) | Ki (nM) | Selectivity (ET-A vs. ET-B) |
| This compound | ET-A | 21 | 13 | >476-fold (ET-A selective) |
| ET-B | >10,000 | - | ||
| Ambrisentan | ET-A | - | 0.011 - 1 | ~77 to >4000-fold (ET-A selective) |
| ET-B | - | 48.7 - 195 | ||
| Bosentan | ET-A | 7.1 | 4.7 - 6.5 | ~20 to 67-fold (Dual antagonist) |
| ET-B | 474.8 | 41 - 95 | ||
| Macitentan | ET-A | 0.5 | - | ~50 to 782-fold (Dual antagonist) |
| ET-B | 391 | - |
Table 2: Pharmacokinetic Properties
This table outlines key pharmacokinetic parameters for the selected ERAs. These values can vary based on the patient population and study design.
| Drug | Bioavailability (%) | Plasma Protein Binding (%) | Half-life (t½) | Metabolism | Primary Excretion Route |
| This compound | Well absorbed | - | Increases with renal/hepatic impairment | CYP3A4 | Urine |
| Ambrisentan | ~99 | >99 | ~9-15 hours | CYP3A4, CYP2C19 | Biliary |
| Bosentan | ~50 | >98 | ~5 hours | CYP3A4, CYP2C9 | Biliary |
| Macitentan | - | >99 | ~16 hours | CYP3A4 | Feces and Urine |
Data for some parameters of this compound were not available in a directly comparable format.
Table 3: Overview of Clinical Applications and Adverse Events
This table provides a summary of the primary clinical applications and common adverse events associated with each ERA.
| Drug | Primary Clinical Application(s) | Common Adverse Events |
| This compound | Investigational for Chronic Kidney Disease, formerly for Prostate Cancer | Headache, peripheral edema, nasal congestion |
| Ambrisentan | Pulmonary Arterial Hypertension | Peripheral edema, headache, nasal congestion |
| Bosentan | Pulmonary Arterial Hypertension | Liver enzyme elevation, peripheral edema, anemia |
| Macitentan | Pulmonary Arterial Hypertension | Anemia, headache, nasopharyngitis |
Experimental Protocols
Radioligand Binding Assays for Receptor Affinity
A common method to determine the binding affinity (IC50 and Ki) of ERAs is through competitive radioligand binding assays. A general protocol is as follows:
-
Cell Culture and Membrane Preparation:
-
Cells expressing recombinant human ET-A or ET-B receptors (e.g., Chinese Hamster Ovary (CHO) cells or human smooth muscle cells) are cultured.
-
Cell membranes are harvested through homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled ERA (the competitor, e.g., this compound) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound ligand, is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Visualizations
Endothelin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B, and the points of intervention by endothelin receptor antagonists.
Caption: Endothelin signaling pathway and points of ERA intervention.
Experimental Workflow for ERA Comparison
The following diagram outlines a typical workflow for the preclinical comparison of endothelin receptor antagonists.
Caption: Preclinical workflow for comparing endothelin receptor antagonists.
References
Zibotentan: A Comparative Analysis of Efficacy in Placebo-Controlled Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Zibotentan, a selective antagonist of the endothelin-A (ETA) receptor, has been investigated across a spectrum of diseases, from various cancers to cardiovascular and renal conditions. This guide provides a comprehensive comparison of the efficacy of this compound as observed in key placebo-controlled clinical trials. The data presented herein is intended to offer an objective overview to inform future research and drug development efforts.
Efficacy of this compound: A Tabular Comparison
The following tables summarize the primary efficacy outcomes from placebo-controlled clinical trials of this compound in different therapeutic areas.
Table 1: this compound in Chronic Kidney Disease (ZENITH-CKD Trial)
| Efficacy Endpoint | This compound (1.5 mg) + Dapagliflozin (10 mg) | This compound (0.25 mg) + Dapagliflozin (10 mg) | Dapagliflozin (10 mg) + Placebo |
| Mean Change from Baseline in UACR at Week 12 | -52.5% (90% CI: -59.0 to -44.9) | -47.7% (90% CI: -55.7 to -38.2) | Not directly reported |
| Difference in UACR vs. Dapagliflozin + Placebo | -33.7% (90% CI: -42.5 to -23.5; p<0.001) | -27.0% (90% CI: -38.4 to -13.6; p=0.002) | - |
| Incidence of Fluid Retention Events | 18.4% | 8.8% | 7.9% |
UACR: Urinary Albumin-to-Creatinine Ratio; CI: Confidence Interval.[1][2][3][4][5]
Table 2: this compound in Metastatic Castration-Resistant Prostate Cancer (CRPC)
| Trial | Efficacy Endpoint | This compound (15 mg) vs. Placebo (HR; 80% CI; p-value) | This compound (10 mg) vs. Placebo (HR; 80% CI; p-value) |
| Phase II (Pain-free/mildly symptomatic) | Overall Survival | 0.76 (0.61-0.94; p=0.103) | 0.83 (0.67-1.02; p=0.254) |
| Time to Progression | No statistical difference | No statistical difference |
HR: Hazard Ratio; CI: Confidence Interval.
| Trial | Efficacy Endpoint | This compound (10 mg) vs. Placebo (HR; 95% CI; p-value) |
| ENTHUSE M0 (Non-metastatic) | Overall Survival | 1.13 (0.73-1.76; p=0.589) |
| Progression-Free Survival | 0.89 (0.71-1.12; p=0.330) |
HR: Hazard Ratio; CI: Confidence Interval.
| Trial | Efficacy Endpoint | Docetaxel + this compound (10 mg) vs. Docetaxel + Placebo (HR; 95% CI; p-value) |
| ENTHUSE M1 (Metastatic) | Overall Survival | 1.00 (0.84-1.18; p=0.963) |
HR: Hazard Ratio; CI: Confidence Interval.
Table 3: this compound in Microvascular Angina
| Efficacy Endpoint | This compound (10 mg) vs. Placebo (Mean Difference; 95% CI; p-value) |
| Treadmill Exercise Duration (seconds) | -4.26 (-19.60 to 11.06; p=0.5871) |
CI: Confidence Interval.
Table 4: this compound in Systemic Sclerosis-Associated Chronic Kidney Disease (ZEBRA Trial - ZEBRA 1 Sub-study)
| Efficacy Endpoint | This compound vs. Placebo |
| Change in Estimated Glomerular Filtration Rate (eGFR) | Numerical increase in the this compound group and a numerical decline in the placebo group at 26 and 52 weeks. |
Note: Specific quantitative data with statistical analysis for eGFR changes were not reported.
Experimental Protocols
A detailed look into the methodologies of the key clinical trials reveals the rigorous frameworks under which this compound's efficacy was tested.
ZENITH-CKD (NCT04724837)
This Phase 2b, multicenter, randomized, double-blind, active-controlled study evaluated the efficacy and safety of this compound in combination with dapagliflozin in patients with chronic kidney disease (CKD).
-
Patient Population: Adults with CKD, defined by an estimated glomerular filtration rate (eGFR) ≥ 20 mL/min/1.73 m² and a urinary albumin-to-creatinine ratio (UACR) between 150 and 5000 mg/g. Participants were required to be on a stable dose of an ACE inhibitor or ARB.
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (1.5 mg or 0.25 mg) in combination with dapagliflozin (10 mg), or dapagliflozin (10 mg) with a placebo for 12 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the log-transformed UACR at week 12.
ENTHUSE M0 (Non-metastatic CRPC)
This Phase III, randomized, double-blind, placebo-controlled study assessed this compound in patients with non-metastatic castration-resistant prostate cancer (CRPC) who had biochemical progression.
-
Patient Population: 1,421 men with non-metastatic CRPC and rising serum PSA levels.
-
Intervention: Patients were randomized to receive either this compound (10 mg) or a placebo once daily.
-
Co-primary Endpoints: The primary outcomes were overall survival (OS) and progression-free survival (PFS). The trial was terminated early due to a lack of efficacy at an interim analysis.
PRIZE (Microvascular Angina)
This was a double-blind, placebo-controlled, sequential crossover trial investigating this compound in patients with microvascular angina.
-
Patient Population: 118 participants with microvascular angina.
-
Intervention: Patients received this compound (10 mg daily) and a placebo for 12 weeks each, in a crossover design.
-
Primary Endpoint: The primary outcome was the treadmill exercise duration, measured in seconds, using the Bruce protocol.
Signaling Pathway and Experimental Workflow
This compound exerts its effects by selectively blocking the endothelin-A (ETA) receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1).
References
- 1. This compound/dapagliflozin combination demonstrated significant albuminuria reduction in patients with chronic kidney disease and proteinuria in ZENITH-CKD Phase IIb trial [astrazeneca-us.com]
- 2. This compound/dapagliflozin combination demonstrated significant albuminuria reduction in patients with chronic kidney disease and proteinuria in ZENITH-CKD Phase IIb trial [astrazeneca.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. This compound in combination with dapagliflozin compared with dapagliflozin in patients with chronic kidney disease (ZENITH-CKD): a multicentre, randomised, active-controlled, phase 2b, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
Zibotentan: A Comparative Guide to its Anti-proliferative Effects
Zibotentan (ZD4054), a specific and potent antagonist of the endothelin-A (ETA) receptor, has been investigated for its anti-cancer properties across a variety of tumor types. This guide provides a comprehensive comparison of this compound's anti-proliferative effects against other therapeutic agents, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the endothelin axis in oncology.
Quantitative Comparison of Anti-proliferative Activity
The anti-proliferative efficacy of this compound has been evaluated in numerous cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a panel of human cancer cell lines, providing a quantitative measure of its potency. For comparison, IC50 values for standard-of-care chemotherapeutic agents, Doxorubicin and Paclitaxel, in relevant cancer types are also included.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) |
| Prostate Cancer | ||||
| PC-3 | Prostate Adenocarcinoma | Not Available | 2.64[1] | Not Available |
| Ovarian Cancer | ||||
| HEY | Ovarian Carcinoma | Not Available | Not Available | 0.7 - 1.8[2] |
| OVCA 433 | Ovarian Carcinoma | Not Available | Not Available | Not Available |
| SKOV-3 | Ovarian Adenocarcinoma | Not Available | Not Available | 0.7 - 1.8[2] |
| A-2780 | Ovarian Carcinoma | Not Available | Not Available | Not Available |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | Not Available | Not Available | Not Available |
| Colorectal Cancer | ||||
| HT29 | Colorectal Adenocarcinoma | Not Available | Not Available | Not Available |
| SW620 | Colorectal Adenocarcinoma | Not Available | Not Available | Not Available |
| Various Cancer Types | ||||
| L-428 | Hodgkin's Lymphoma | 5.66 | Not Available | Not Available |
| LAMA-84 | Chronic Myeloid Leukemia | 22.33 | Not Available | Not Available |
| ALL-SIL | T-cell Leukemia | 28.97 | Not Available | Not Available |
| Farage | B-cell Lymphoma | 32.75 | Not Available | Not Available |
| NCI-H1781 | Lung Adenocarcinoma | 33.73 | Not Available | Not Available |
Comparison with Other Endothelin Receptor Antagonists
In a preclinical study on colorectal cancer, this compound demonstrated superior inhibition of ET-1-stimulated cell proliferation compared to another ETA receptor antagonist, BQ123.[3] Conversely, the ETB receptor antagonist BQ788 was more effective at inhibiting cell migration.[3]
In Vivo Efficacy
Preclinical xenograft models have provided evidence for the anti-tumor activity of this compound in vivo.
| Cancer Type | Animal Model | Treatment | Outcome |
| Ovarian Cancer | HEY xenografts in mice | This compound (10 mg/kg/day, i.p.) for 21 days | 69% inhibition of tumor growth, 37% inhibition of Ki-67 expression, 62% inhibition of tumor-induced vascularization. |
| Ovarian Cancer | HEY xenografts in mice | This compound + Cisplatin and/or Paclitaxel | Combination therapy showed significantly enhanced inhibition of tumor growth (up to 80-90%) compared to single agents. |
| Prostate, Ovarian, Breast, and other cancers | Murine tumor xenograft models | This compound (10mg/kg/day, i.p. or 50mg/kg/day, p.o.) | Inhibition of tumor cell proliferation and mortality. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: this compound inhibits the ET-1/ETA receptor signaling pathway.
References
- 1. Molecular and clinical implementations of ovarian cancer mouse avatar models - Zayed - Chinese Clinical Oncology [cco.amegroups.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Zibotentan Clinical Trials: A Meta-Analysis of Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zibotentan clinical trial outcomes, presenting a meta-analysis of its performance in various therapeutic areas. The data is compiled from publicly available clinical trial information and publications, offering an objective overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a specific endothelin-A (ETA) receptor antagonist, has been investigated in multiple late-stage clinical trials, primarily for castration-resistant prostate cancer (CRPC) and more recently for chronic kidney disease (CKD). The extensive ENTHUSE program in oncology ultimately did not demonstrate a survival benefit, leading to the discontinuation of this compound for prostate cancer indications. However, recent studies of this compound in combination with a sodium-glucose co-transporter 2 (SGLT2) inhibitor have shown promise in reducing albuminuria in patients with CKD, suggesting a potential new therapeutic avenue for this compound. This guide synthesizes the key efficacy and safety data from these distinct clinical development programs.
Data Presentation: Comparative Tables
Table 1: Efficacy Outcomes of this compound in Castration-Resistant Prostate Cancer (ENTHUSE Program)
| Trial Identifier | Patient Population | Treatment Arms | N | Primary Endpoint | Hazard Ratio (95% CI) | p-value |
| Study 15 (NCT00666094) [1] | Non-metastatic CRPC | This compound 10 mg vs. Placebo | 1421 | Overall Survival (OS) | 1.13 (0.73 - 1.76) | 0.589 |
| Progression-Free Survival (PFS) | 0.89 (0.71 - 1.12) | 0.330 | ||||
| Study 14 (NCT00554229) [2] | Metastatic CRPC (pain-free or mildly symptomatic) | This compound 10 mg vs. Placebo | 594 | Overall Survival (OS) | 0.87 (0.69 - 1.10) | 0.240 |
| Study 33 (NCT00617669) [3] | Metastatic CRPC receiving Docetaxel | This compound 10 mg + Docetaxel vs. Placebo + Docetaxel | 1052 | Overall Survival (OS) | 1.00 (0.84 - 1.18) | 0.963 |
Table 2: Safety Profile of this compound in Castration-Resistant Prostate Cancer (ENTHUSE Program)
| Adverse Event | This compound Monotherapy (Study 15)[1] | This compound + Docetaxel (Study 33)[3] | Placebo |
| Peripheral Edema | 37.7% | 52.7% | >15% lower incidence |
| Headache | 26.2% | Not Reported | >15% lower incidence |
| Nasal Congestion | 24.9% | Not Reported | >15% lower incidence |
| Diarrhea | Not Reported | 35.4% | Not Reported |
| Alopecia | Not Reported | 33.9% | Not Reported |
| Nausea | Not Reported | 33.3% | Not Reported |
| Cardiac Failure (Any Grade) | Not Reported in this study | Not Reported in this study | 1.7% (in Study 14) |
| Cardiac Failure (Grade ≥3) | Not Reported in this study | Not Reported in this study | 1.0% (in Study 14) |
Table 3: Efficacy Outcomes of this compound in Combination with Dapagliflozin in Chronic Kidney Disease (ZENITH-CKD)
| Trial Identifier | Patient Population | Treatment Arms | N | Primary Endpoint | Mean Reduction in UACR vs. Dapagliflozin alone (90% CI) | p-value |
| ZENITH-CKD (NCT04724837) | CKD with proteinuria | This compound 1.5 mg + Dapagliflozin 10 mg vs. Dapagliflozin 10 mg | 179 vs 177 | Change in Urinary Albumin-to-Creatinine Ratio (UACR) at 12 weeks | -33.7% (-42.5 to -23.5) | <0.001 |
| This compound 0.25 mg + Dapagliflozin 10 mg vs. Dapagliflozin 10 mg | 91 vs 177 | -27.0% (-38.4 to -13.6) | 0.002 |
Table 4: Safety Profile of this compound in Combination with Dapagliflozin in Chronic Kidney Disease (ZENITH-CKD)
| Adverse Event | This compound 1.5 mg + Dapagliflozin 10 mg | This compound 0.25 mg + Dapagliflozin 10 mg | Dapagliflozin 10 mg alone |
| Fluid Retention | 18.4% | 8.8% | 7.9% |
Experimental Protocols
ENTHUSE Program (Prostate Cancer) - General Methodology
The ENTHUSE program consisted of three key Phase III, multicenter, randomized, double-blind, placebo-controlled studies.
-
Patient Population: Patients with castration-resistant prostate cancer, with variations across the trials for non-metastatic, metastatic with minimal symptoms, and metastatic receiving chemotherapy.
-
Intervention: Oral this compound (10 mg once daily) or placebo, either as monotherapy or in combination with standard of care (e.g., docetaxel).
-
Primary Endpoints: The primary efficacy outcome for all major trials was Overall Survival (OS). Progression-Free Survival (PFS) was a co-primary endpoint in the non-metastatic setting.
-
Statistical Analysis: Efficacy endpoints were typically analyzed using a log-rank test to compare survival distributions between the treatment and placebo arms.
ZENITH-CKD Trial (Chronic Kidney Disease) - Methodology
The ZENITH-CKD trial was a Phase IIb, multicenter, randomized, double-blind, active-controlled study.
-
Patient Population: Adults with chronic kidney disease with an estimated glomerular filtration rate (eGFR) ≥ 20 mL/min/1.73 m² and a urinary albumin-to-creatinine ratio (UACR) between 150 and 5000 mg/g. Patients were required to be on a stable dose of an ACE inhibitor or ARB if prescribed.
-
Intervention: Participants were randomized to receive a combination of this compound (1.5 mg or 0.25 mg once daily) and Dapagliflozin (10 mg once daily), or Dapagliflozin (10 mg once daily) alone for 12 weeks.
-
Primary Endpoint: The primary outcome was the change in log-transformed UACR from baseline to week 12.
-
Inclusion Criteria: Diagnosis of CKD, UACR within the specified range, and stable on ACEi/ARB therapy.
-
Exclusion Criteria: Prior treatment with an SGLT2 inhibitor within one month of screening, or cytotoxic/immunosuppressive therapy within 6 months.
Mandatory Visualization
Signaling Pathway of Endothelin-1 and this compound's Mechanism of Action
Caption: Mechanism of action of this compound in the Endothelin-1 signaling pathway.
Experimental Workflow of the ZENITH-CKD Clinical Trial
Caption: Workflow diagram of the ZENITH-CKD clinical trial.
References
Cross-study comparison of Zibotentan's effects on proteinuria
A deep dive into the clinical data reveals the potential of zibotentan, a selective endothelin-A (ETA) receptor antagonist, in reducing proteinuria, a key marker of kidney damage. This guide provides a comparative analysis of this compound's effects on proteinuria alongside other therapeutic alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, when used in combination with dapagliflozin, has demonstrated a significant reduction in albuminuria in patients with chronic kidney disease (CKD). The ZENITH-CKD Phase IIb trial showed that this combination led to statistically significant and clinically meaningful reductions in the urinary albumin-to-creatinine ratio (UACR) compared to dapagliflozin alone[1][2]. This positions this compound as a promising agent in the management of proteinuria.
Quantitative Comparison of Proteinuria Reduction
To provide a clear comparison, the following table summarizes the quantitative effects of this compound and other relevant drugs on proteinuria. It is important to note that the patient populations and baseline proteinuria levels may vary across these studies, which should be considered when interpreting the data.
| Drug/Regimen | Trial/Study | Patient Population | Treatment Duration | Baseline Proteinuria (Median/Mean) | Change in Proteinuria |
| This compound (0.25 mg) + Dapagliflozin (10 mg) | ZENITH-CKD | Chronic Kidney Disease | 12 weeks | Geometric Mean UACR: 538.3 mg/g | -47.7% from baseline; -27.0% vs. Dapagliflozin alone (p=0.002)[1][3] |
| This compound (1.5 mg) + Dapagliflozin (10 mg) | ZENITH-CKD | Chronic Kidney Disease | 12 weeks | Geometric Mean UACR: 538.3 mg/g | -52.5% from baseline; -33.7% vs. Dapagliflozin alone (p<0.001)[1] |
| Atrasentan (0.75 mg) | ALIGN | IgA Nephropathy | 36 weeks | Median UPCR: ~1430 mg/g | -36.1% vs. Placebo (p<0.0001) |
| Spironolactone (25-50 mg) | Saklayen et al. | Diabetic Nephropathy | 3 months | Mean Urine Protein/Creatinine: 1.80 | -57% from baseline (p=0.004) |
| Irbesartan (300 mg) | IDNT | Type 2 Diabetes with Nephropathy | ~2.6 years | Mean 24h Urine Protein: 4.0 g/day | -33% from baseline |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key trials cited.
ZENITH-CKD Trial (this compound)
-
Study Design: A Phase IIb, multicenter, randomized, double-blind, active-controlled trial.
-
Inclusion Criteria: Adults (≥18 years) with a diagnosis of CKD, defined by an estimated glomerular filtration rate (eGFR) of ≥20 mL/min/1.73 m² and a urinary albumin-to-creatinine ratio (UACR) between 150 and 5000 mg/g. Patients were required to be on a stable dose of an ACE inhibitor or ARB for at least 4 weeks prior to screening.
-
Dosing Regimen: Participants were randomized to receive daily oral doses of this compound (0.25 mg or 1.5 mg) in combination with dapagliflozin (10 mg), or dapagliflozin (10 mg) alone.
-
Proteinuria Measurement: The primary endpoint was the change from baseline in UACR at week 12. UACR was assessed from a first morning void spot urine sample.
ALIGN Trial (Atrasentan)
-
Study Design: A Phase III, global, randomized, double-blind, placebo-controlled trial.
-
Inclusion Criteria: Patients with biopsy-proven IgA nephropathy and a total urinary protein excretion of ≥1 g/day despite being on a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor.
-
Dosing Regimen: Patients were randomized to receive either atrasentan (0.75 mg) or a placebo orally once daily for 132 weeks.
-
Proteinuria Measurement: The primary outcome was the change in urine protein to creatinine ratio (UPCR) from baseline, based on a 24-hour urine collection, at 36 weeks.
Spironolactone in Diabetic Nephropathy (Saklayen et al.)
-
Study Design: A randomized, placebo-controlled, double-blind, crossover trial.
-
Inclusion Criteria: Patients with diabetic nephropathy already receiving an ACE inhibitor or ARB.
-
Dosing Regimen: Patients received spironolactone or a matching placebo with a 1-month washout period between treatments.
-
Proteinuria Measurement: Proteinuria was measured using a spot urine protein/creatinine ratio at the beginning and end of each study period.
IDNT (Irbesartan)
-
Study Design: A randomized, blinded, placebo-controlled trial.
-
Inclusion Criteria: Patients aged 30-70 years with type 2 diabetes, hypertension, and proteinuria with a urinary protein excretion of at least 900 mg per 24 hours.
-
Dosing Regimen: Patients were randomized to receive irbesartan (titrated to 75-300 mg/day), amlodipine (titrated 2.5-10 mg/day), or a placebo.
-
Proteinuria Measurement: 24-hour urine collections for protein and creatinine were obtained at baseline and then quarterly.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams have been created using Graphviz.
This compound's mechanism of action involves the selective blockade of the endothelin-A (ETA) receptor. In the kidney, endothelin-1 (ET-1), produced by cells like podocytes, binds to ETA receptors on mesangial cells. This activation triggers downstream signaling pathways that lead to cellular responses such as proliferation, extracellular matrix (ECM) production, and contraction, all of which contribute to glomerular damage and proteinuria. By blocking the ETA receptor, this compound inhibits these pathological processes, thereby reducing proteinuria. The addition of an SGLT2 inhibitor like dapagliflozin is thought to complement this action and mitigate potential side effects like fluid retention.
References
- 1. This compound/dapagliflozin combination demonstrated significant albuminuria reduction in patients with chronic kidney disease and proteinuria in ZENITH-CKD Phase IIb trial [astrazeneca.com]
- 2. This compound in combination with dapagliflozin compared with dapagliflozin in patients with chronic kidney disease (ZENITH-CKD): a multicentre, randomised, active-controlled, phase 2b, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low doses of this compound with dapagliflozin improve albuminuria in patients with CKD - Medical Conferences [conferences.medicom-publishers.com]
Independent Validation of Zibotentan's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zibotentan's performance with alternative endothelin receptor antagonists and the vascular endothelial growth factor (VEGF) inhibitor, Avastin. The information presented is supported by experimental data to aid in the evaluation of these therapeutic agents.
This compound (ZD4054) is a potent and highly selective antagonist of the endothelin-A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[1][2] Its mechanism of action has been independently validated through a series of preclinical and clinical studies, demonstrating its specificity and therapeutic potential in various disease contexts, notably in oncology and chronic kidney disease (CKD).[1][3][4] This guide delves into the experimental evidence supporting this compound's mechanism and compares its performance with other endothelin receptor antagonists—Atrasentan, Ambrisentan, Bosentan, and Macitentan—as well as the VEGF inhibitor, Avastin, in relevant therapeutic areas.
The Endothelin Signaling Pathway and this compound's Point of Intervention
The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to two receptor subtypes: ETA and ETB. The activation of ETA receptors on smooth muscle cells leads to vasoconstriction and proliferation, processes implicated in the progression of cancer and renal disease. This compound selectively blocks the ETA receptor, thereby inhibiting these downstream effects.
References
- 1. This compound (ZD4054) [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Efficacy and safety of this compound and dapagliflozin in patients with chronic kidney disease: study design and baseline characteristics of the ZENITH-CKD trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the specific endothelin a receptor antagonist this compound (ZD4054) in colorectal cancer: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Zibotentan vs. Macitentan: A Preclinical Comparative Analysis for Researchers
This guide provides a detailed comparison of the preclinical data for Zibotentan and Macitentan, two prominent endothelin receptor antagonists. The information is tailored for researchers, scientists, and drug development professionals, offering insights into their mechanisms, efficacy, and experimental evaluation.
Core Mechanism of Action: Targeting the Endothelin Axis
Both this compound and Macitentan exert their effects by inhibiting the endothelin (ET) signaling pathway, a key player in vasoconstriction, cell proliferation, and tumor progression. The pathway is primarily mediated by endothelin-1 (ET-1) binding to two receptor subtypes: endothelin receptor type A (ETA) and endothelin receptor type B (ETB). In various cancers, the overexpression of ET-1 and its receptors is linked to tumor growth and metastasis.
The fundamental difference between the two compounds lies in their receptor selectivity. This compound is a highly selective ETA receptor antagonist, while Macitentan is a dual antagonist, targeting both ETA and ETB receptors. This distinction in their mechanism is a critical factor in their differing preclinical profiles and potential therapeutic applications.
Caption: Comparative mechanism of action of this compound and Macitentan on the endothelin signaling pathway.
Potency and Selectivity Profile
The in vitro potency and selectivity of this compound and Macitentan have been characterized in various preclinical assays. This compound exhibits a pronounced selectivity for the ETA receptor, whereas Macitentan demonstrates potent antagonism at both ETA and ETB receptors.
| Compound | Target Receptor(s) | IC50 (ETA) | IC50 (ETB) | Receptor Selectivity (ETA vs. ETB) |
| This compound | ETA | ~20-40 nM | >1,000 nM | ~260-fold |
| Macitentan | ETA and ETB | ~0.5-2.0 nM | ~400-800 nM | ~0.001-0.005-fold (dual activity) |
Note: IC50 values are approximations derived from multiple preclinical studies and can vary depending on the experimental conditions.
Preclinical Efficacy in Oncology Models
Both drugs have been assessed in a variety of preclinical cancer models, demonstrating anti-tumor activity.
This compound:
-
Prostate Cancer: In preclinical models, this compound has been shown to inhibit the proliferation of prostate cancer cells and reduce tumor growth in xenograft models.
-
Ovarian Cancer: Studies have indicated that this compound can impede the growth of ovarian cancer cells.
-
Bone Metastasis: this compound has shown potential in reducing the formation of bone metastases in preclinical models of prostate cancer.
Macitentan:
-
Glioblastoma: Preclinical studies have highlighted Macitentan's ability to penetrate the blood-brain barrier and inhibit glioblastoma cell growth.
-
Ovarian Cancer: Macitentan has demonstrated efficacy in reducing tumor growth and angiogenesis in ovarian cancer models.
-
Other Solid Tumors: Its dual receptor antagonism suggests potential utility in a broader range of solid tumors where both ETA and ETB pathways are active.
| Cancer Model | This compound: Key Preclinical Findings | Macitentan: Key Preclinical Findings |
| Prostate Cancer | Inhibition of cell proliferation and tumor growth; reduction in bone metastasis. | Data is less extensive compared to this compound in this specific cancer type. |
| Ovarian Cancer | Inhibition of cancer cell growth. | Reduction of tumor growth and angiogenesis. |
| Glioblastoma | Not a primary area of preclinical investigation. | Crosses blood-brain barrier; inhibits glioblastoma cell growth. |
Standardized Experimental Protocols
The preclinical assessment of these endothelin receptor antagonists typically follows a standardized workflow, encompassing both in vitro and in vivo studies.
1. In Vitro Receptor Binding Assay:
-
Objective: To determine the binding affinity and selectivity of the compound for ETA and ETB receptors.
-
Methodology:
-
Membranes from cells overexpressing either human ETA or ETB receptors are prepared.
-
The membranes are incubated with a radiolabeled endothelin peptide (e.g., [¹²⁵I]-ET-1) and varying concentrations of the test compound (this compound or Macitentan).
-
The amount of radiolabeled peptide displaced by the test compound is measured to calculate the inhibition constant (Ki) and IC50 values.
-
2. In Vivo Tumor Xenograft Study:
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells.
-
Once tumors are established, mice are randomized into a control group (vehicle) and treatment groups (receiving different doses of this compound or Macitentan).
-
The drug is administered, typically via oral gavage, on a predefined schedule.
-
Tumor volume and the general health of the mice are monitored throughout the study.
-
Caption: A typical preclinical experimental workflow for evaluating endothelin receptor antagonists.
Summary and Conclusion
This compound and Macitentan are both effective inhibitors of the endothelin pathway, but their distinct selectivity profiles guide their potential applications. This compound's high selectivity for the ETA receptor has positioned it as a candidate for cancers primarily driven by ETA signaling, such as certain types of prostate cancer. In contrast, Macitentan's dual ETA/ETB antagonism may offer a therapeutic advantage in a wider array of tumors where both receptor subtypes contribute to the disease pathology. The selection of either compound for further research or development should be based on the specific role of the ETA and ETB receptors in the cancer type of interest.
Safety Operating Guide
Proper Disposal Procedures for Zibotentan
For Research, Scientific, and Drug Development Professionals
Zibotentan (ZD4054) is a potent endothelin A (ETA) receptor antagonist investigated for various cancer treatments.[1][2] Due to its chemical properties and potential biological effects, proper handling and disposal are critical to ensure personnel safety and prevent environmental contamination. This document provides a step-by-step guide for the safe disposal of this compound in a laboratory setting.
Hazard Profile
This compound is classified with several hazards that necessitate careful handling and disposal. It is crucial to be aware of these classifications before working with this compound.
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | GHS Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child | |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure | |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | H411 | Toxic to aquatic life with long lasting effects | |
Personnel Protective Equipment (PPE)
Before handling this compound, ensure the appropriate personal protective equipment is used to minimize exposure.
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste. Due to its high aquatic toxicity, under no circumstances should this compound or its containers be disposed of down the drain or in regular trash .
1. Waste Segregation and Collection:
-
Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Empty original containers.
-
-
Use Designated Waste Containers:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, leak-proof container lined with a heavy-duty plastic bag. This includes gloves, wipes, and contaminated labware.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and shatter-resistant container (e.g., a UN-rated waste bottle). Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
2. Container Labeling:
-
Label Clearly: All waste containers must be clearly labeled as "Hazardous Waste" and must identify the contents.
-
Content Identification: The label should include:
-
The full chemical name: "this compound"
-
CAS Number: 186497-07-4
-
The approximate concentration and quantity of the waste.
-
Relevant hazard pictograms (e.g., Health Hazard, Environmental Hazard).
-
The date the waste was first added to the container.
-
3. On-site Storage:
-
Secure Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.
-
Secondary Containment: Liquid waste containers should be kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Keep Containers Closed: Ensure all waste containers are tightly sealed when not in use.
4. Final Disposal:
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) or equivalent department to arrange for the collection and disposal of the waste.
-
Professional Disposal: this compound waste will be transported by a certified hazardous waste management vendor for disposal, typically via incineration, in accordance with RCRA guidelines.
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Wear Appropriate PPE: Before cleaning, don all required PPE, including respiratory protection if the spill involves powder.
-
Contain and Clean:
-
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into the designated solid hazardous waste container.
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Once absorbed, carefully transfer the material into the designated solid hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation, labeling, storage, and disposal of this compound waste.
References
Personal protective equipment for handling Zibotentan
Essential Safety and Handling Guide for Zibotentan
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure personnel safety and proper environmental containment.
Hazard Identification Summary
This compound is classified with several hazards that necessitate careful handling.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, this compound is suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.[2] It is also very toxic to aquatic life with long-lasting effects.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |
| Reproductive Toxicity | Category 1A / 1B | May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | Toxic to aquatic life with long lasting effects. |
This table summarizes data from multiple safety data sheets. Consult the specific SDS from your supplier for complete information.
Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is mandatory to minimize exposure to this compound aerosols and residues. Different handling activities require specific levels of protection.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses | Two pairs of chemotherapy gloves. | Lab coat | Recommended if packaging is compromised. |
| Weighing & Compounding | Safety goggles with side-shields. | Two pairs of chemotherapy gloves. | Impervious, long-sleeved gown with back closure. | Suitable respirator used in a ventilated enclosure (e.g., fume hood). |
| Administration (in-vitro/in-vivo) | Safety goggles or face shield. | Two pairs of chemotherapy gloves. | Impervious gown. | Required if aerosolization is possible. |
| Spill Cleanup & Waste Disposal | Face shield and safety goggles. | Two pairs of heavy-duty chemotherapy gloves. | Impervious gown. | N95 or higher-level respirator. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety. The following steps provide guidance for handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the supplier-specific SDS for this compound.
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to ensure adequate ventilation.
-
Emergency Equipment: Ensure an eyewash station and safety shower are accessible and operational.
-
Obtain Instructions: Obtain special instructions before use and do not handle the compound until all safety precautions have been read and understood.
2. Personal Protective Equipment (PPE) Donning:
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning PPE.
-
Gown and Gloves: Don an impervious gown, followed by the first pair of chemotherapy gloves. Tuck the gown cuffs under the gloves.
-
Second Gloves: Don the second pair of chemotherapy gloves, pulling them over the cuffs of the gown.
-
Eye and Respiratory Protection: Don safety goggles with side-shields and a suitable respirator as required by the specific task (see table above).
3. Handling this compound:
-
Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.
-
Minimize Dust/Aerosol: Handle the compound carefully to avoid the formation of dust and aerosols.
-
Exposure Avoidance: Prevent any contact with skin and eyes and avoid inhaling any dust or vapors.
4. Post-Handling and PPE Doffing:
-
Decontaminate: Wipe down the work surface and any equipment used with an appropriate deactivating agent (e.g., 70% alcohol).
-
Doffing Procedure: Remove PPE in a manner that avoids self-contamination. Remove the outer pair of gloves first, followed by the gown, and then the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.
-
Launder Contaminated Clothing: Contaminated clothing should be removed and washed before reuse.
5. First Aid Measures for Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician for guidance.
Disposal and Decontamination Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be treated as hazardous waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers designated for hazardous chemical waste.
2. Disposal Protocol:
-
Regulatory Compliance: Dispose of all this compound waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Environmental Protection: Do not allow this compound or its containers to enter drains, soil, or water courses. This compound is very toxic to aquatic life.
-
Vendor Disposal: Hazardous waste must be disposed of through a licensed and approved environmental management vendor for incineration.
3. Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE (see table above), contain the spill using an inert, absorbent material like diatomite or universal binders. Prevent the spill from entering drains.
-
Cleanup: Carefully collect the absorbed material into a hazardous waste container.
-
Decontamination: Decontaminate the spill surface by scrubbing with alcohol and wipe clean. Dispose of all cleanup materials as hazardous waste.
Mandatory Visualization
The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
